Azepane-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
azepane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNMEMFFRNANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274641 | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-72-1 | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azepane-1-sulfonyl Chloride: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines a flexible seven-membered azacycloheptane (azepane) ring with a highly electrophilic sulfonyl chloride moiety. This unique combination makes it a valuable building block for introducing the azepane-1-sulfonyl group into molecules, a common strategy in the design of bioactive compounds and drug candidates. This guide provides a detailed examination of its structure, a representative synthesis protocol, and its applications in drug discovery.
Core Structure and Conformational Analysis
Azepane-1-sulfonyl chloride consists of a saturated seven-membered azepane ring where the nitrogen atom is directly bonded to the sulfur atom of a sulfonyl chloride group (-SO₂Cl).
-
Azepane Ring: The azepane ring is a non-planar, flexible seven-membered heterocycle. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives like azepane exist as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. The twist-chair conformation is generally considered the most stable. The presence of the bulky and electronegative sulfonyl chloride group on the nitrogen atom influences this conformational equilibrium and the reactivity of the ring.
-
Sulfonyl Chloride Group: The geometry around the sulfur atom is approximately tetrahedral. The sulfur is bonded to two oxygen atoms, one chlorine atom, and the nitrogen of the azepane ring. The S-Cl bond is highly polarized and susceptible to nucleophilic attack, making the compound a potent sulfonating agent for the synthesis of sulfonamides.
Physicochemical and Spectroscopic Data
The quantitative data for azepane-1-sulfonyl chloride are summarized in the table below. While experimental spectra for this specific commercial reagent are not widely published, the expected characteristics based on analogous structures are provided.
| Property | Data / Expected Value |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.68 g/mol [1][2] |
| Physical Form | Solid[1][2] |
| CAS Number | 41483-72-1[3] |
| SMILES | ClS(=O)(=O)N1CCCCCC1[1][2] |
| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N[1][2] |
| ¹H NMR (Expected) | Two broad multiplets are expected: δ ≈ 3.5-3.7 ppm (4H, -CH₂-N-SO₂-) and δ ≈ 1.6-1.9 ppm (8H, remaining -CH₂- groups). The protons alpha to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. |
| ¹³C NMR (Expected) | Three signals are expected: δ ≈ 50-55 ppm (-CH₂-N-SO₂-), and two signals in the range δ ≈ 25-30 ppm for the other ring carbons. |
| IR Spectroscopy (Expected) | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bond are expected at approximately 1370-1410 cm⁻¹ and 1165-1205 cm⁻¹, respectively[4]. C-H stretching bands from the alkane ring are expected around 2800-3000 cm⁻¹[4]. |
Experimental Protocols
While azepane-1-sulfonyl chloride is commercially available, a representative protocol for its synthesis from azepane and sulfuryl chloride is detailed below. This method is based on standard procedures for the preparation of N-sulfonyl chlorides from secondary amines.
Synthesis of Azepane-1-sulfonyl Chloride
Materials:
-
Azepane (1.0 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
-
Triethylamine (Et₃N) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with azepane (1.0 equiv.) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (1.2 equiv.) is added to the stirred solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Reagent Addition: Sulfuryl chloride (1.1 equiv.) dissolved in a small amount of anhydrous DCM is added dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. The internal temperature should be maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the consumption of the starting azepane is complete.
-
Work-up: The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted once more with DCM.
-
Purification: The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reactivity and Applications in Drug Development
Azepane-1-sulfonyl chloride is a key electrophilic reagent for the synthesis of N-substituted azepane sulfonamides. The sulfonamide functional group is a crucial pharmacophore in a wide range of therapeutic agents due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form key hydrogen bonds with biological targets.
Logical Relationship: Synthesis of Azepane Sulfonamides
References
An In-depth Technical Guide to the Synthesis and Characterization of Azepane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of azepane-1-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The document details a plausible synthetic protocol, expected characterization data, and relevant workflows, presented in a clear and structured format to support research and development activities.
Introduction
Azepane-1-sulfonyl chloride is a reactive intermediate valuable for the synthesis of a variety of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs. The azepane moiety, a seven-membered saturated heterocycle, is also a significant scaffold in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. The combination of these two functionalities in azepane-1-sulfonyl chloride makes it a versatile reagent for the development of novel drug candidates.
Synthesis of Azepane-1-sulfonyl Chloride
Proposed Experimental Protocol
Reaction Scheme:
Caption: Reaction scheme for the synthesis of azepane-1-sulfonyl chloride.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.17 | 10 | 0.99 g (1.15 mL) |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 11 | 1.48 g (0.89 mL) |
| Triethylamine | (C₂H₅)₃N | 101.19 | 12 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (10 mmol) and anhydrous dichloromethane (30 mL).
-
Add triethylamine (12 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of sulfuryl chloride (11 mmol) in anhydrous dichloromethane (20 mL).
-
Add the sulfuryl chloride solution dropwise to the stirred azepane solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 20 mL of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure azepane-1-sulfonyl chloride.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of azepane-1-sulfonyl chloride.
Characterization
The successful synthesis of azepane-1-sulfonyl chloride can be confirmed through various spectroscopic techniques. The following are the expected characterization data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.68 g/mol [1] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate), reacts with protic solvents (water, alcohols) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons α to Nitrogen | 3.4 - 3.6 | Triplet | 4H | -CH₂-N-SO₂- |
| Protons β to Nitrogen | 1.7 - 1.9 | Multiplet | 4H | -CH₂-CH₂-N- |
| Protons γ to Nitrogen | 1.5 - 1.7 | Multiplet | 4H | -CH₂-CH₂-CH₂-N- |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbons α to Nitrogen | 50 - 55 | -CH₂-N-SO₂- |
| Carbons β to Nitrogen | 27 - 30 | -CH₂-CH₂-N- |
| Carbons γ to Nitrogen | 25 - 28 | -CH₂-CH₂-CH₂-N- |
Infrared (IR) Spectroscopy:
The IR spectrum of azepane-1-sulfonyl chloride is expected to show strong characteristic absorption bands for the sulfonyl chloride group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1350 |
| S=O (symmetric stretch) | 1180 - 1160 |
| C-H (stretch) | 2950 - 2850 |
| C-N (stretch) | 1250 - 1180 |
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
| Ion | Expected m/z | Notes |
| [M]⁺ (for ³⁵Cl) | 197 | Molecular ion |
| [M+2]⁺ (for ³⁷Cl) | 199 | Isotopic peak for chlorine |
| [M-Cl]⁺ | 162 | Loss of chlorine |
| [M-SO₂Cl]⁺ | 98 | Loss of the sulfonyl chloride group, corresponding to the azepanyl cation |
Characterization Workflow:
References
An In-depth Technical Guide to Azepane-1-sulfonyl chloride: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. The incorporation of the seven-membered azepane ring, a privileged scaffold in numerous FDA-approved drugs, combined with the versatile reactivity of the sulfonyl chloride group, makes this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of azepane-1-sulfonyl chloride, detailed experimental protocols for its synthesis and derivatization, and an exploration of its potential applications in drug development, particularly as a precursor for enzyme inhibitors.
Introduction
The azepane moiety is a key structural feature in a variety of pharmacologically active compounds, contributing to their binding affinity and pharmacokinetic profiles.[1] Azepane-based drugs have shown efficacy in a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2] The sulfonyl chloride functional group is a highly reactive electrophile that readily participates in nucleophilic substitution reactions, enabling the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[3] The combination of these two functionalities in azepane-1-sulfonyl chloride presents a powerful tool for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]
This technical guide aims to consolidate the available information on azepane-1-sulfonyl chloride, providing researchers with a detailed resource to facilitate its use in the laboratory and in the design of new chemical entities.
Physical and Chemical Properties
Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₂ClNO₂S | [5] |
| Molecular Weight | 197.68 g/mol | [5] |
| CAS Number | 41483-72-1 | [5] |
| Appearance | Solid | [5] |
| Melting Point | Not reported. Expected to be a low-melting solid. | |
| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure. | |
| Density | Not reported. | |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Insoluble in water, with which it reacts. |
Chemical Properties and Reactivity
The chemical behavior of azepane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.
-
Hydrolysis: Azepane-1-sulfonyl chloride reacts with water to form azepane-1-sulfonic acid and hydrochloric acid. This reaction is the reason for its moisture sensitivity.[6]
-
Reaction with Amines: It reacts with primary and secondary amines to form the corresponding N-substituted azepane-1-sulfonamides. This is a widely used reaction in the synthesis of biologically active compounds.[7]
-
Reaction with Alcohols: In the presence of a non-nucleophilic base, it reacts with alcohols to yield sulfonate esters.
-
Stability: The compound is a combustible solid and should be stored under an inert atmosphere and refrigerated to prevent degradation.[5]
Experimental Protocols
While a specific, detailed synthesis protocol for azepane-1-sulfonyl chloride is not widely published, a general and reliable method for the preparation of aliphatic sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol or a derivative. Below is a plausible experimental workflow.
Synthesis of Azepane-1-sulfonyl chloride
A common method for the synthesis of sulfonyl chlorides is the reaction of a corresponding sulfonic acid or its salt with a chlorinating agent, or the oxidative chlorination of a thiol. A plausible synthesis of azepane-1-sulfonyl chloride could start from azepane.
Step 1: Formation of a Sulfonic Acid Salt (Conceptual) Azepane can be reacted with a sulfonating agent to form the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride.
Step 2: Chlorination of the Sulfonic Acid Salt (Conceptual) The resulting sulfonic acid or its salt can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield azepane-1-sulfonyl chloride.
Caption: Conceptual synthesis of azepane-1-sulfonyl chloride.
General Protocol for the Synthesis of Azepane Sulfonamides
The reaction of azepane-1-sulfonyl chloride with amines is a fundamental transformation for creating a diverse range of sulfonamide derivatives.
Materials:
-
Azepane-1-sulfonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of azepane-1-sulfonyl chloride in the same solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General synthesis of azepane sulfonamides.
Spectroscopic Data (Predicted)
1H NMR
The proton NMR spectrum is expected to show multiplets for the methylene protons of the azepane ring. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be deshielded due to the electron-withdrawing effect of the sulfonyl group and are expected to appear at a lower field (higher ppm) compared to the other ring protons.
13C NMR
The carbon NMR spectrum will display signals for the six non-equivalent methylene carbons of the azepane ring. Similar to the 1H NMR, the α-carbons will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[8]
-
S=O asymmetric stretching: ~1370-1335 cm-1
-
S=O symmetric stretching: ~1180-1160 cm-1
-
C-H stretching (aliphatic): ~2950-2850 cm-1
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]+ may be observed. Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom ([M-Cl]+) and the cleavage of the C-S bond.
Relevance in Drug Development and Signaling Pathways
The azepane-sulfonamide scaffold is a key pharmacophore in a number of enzyme inhibitors, highlighting the potential of azepane-1-sulfonyl chloride as a starting material for the development of new drugs.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A series of azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol within cells.[1] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, including obesity and type 2 diabetes. Inhibition of this enzyme is a promising therapeutic strategy for these conditions.[9] The signaling pathway involves the modulation of glucocorticoid receptor activation.[10]
Caption: Inhibition of the 11β-HSD1 pathway.
Inhibition of Carbonic Anhydrase IX (CAIX)
Certain 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase IX (CAIX).[9][11] CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[12] Selective inhibition of CAIX is a promising anti-cancer strategy. The sulfonamide moiety of these inhibitors typically coordinates to the zinc ion in the active site of the enzyme.[13]
Caption: Inhibition of the Carbonic Anhydrase IX pathway.
Conclusion
Azepane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its ability to readily form sulfonamides allows for the exploration of a vast chemical space around the privileged azepane scaffold. The demonstrated activity of azepane sulfonamides as potent enzyme inhibitors, particularly against 11β-HSD1 and CAIX, underscores the importance of this compound in modern drug discovery. This technical guide provides a foundational resource for researchers to leverage the chemical properties of azepane-1-sulfonyl chloride in the development of the next generation of therapeutic agents. Further experimental investigation into the precise physical properties and reaction optimization will undoubtedly expand its utility in organic and medicinal chemistry.
References
- 1. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 11β-HSD1 Expression by Insulin in Skin: Impact for Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
azepane-1-sulfonyl chloride CAS number and molecular weight
An In-depth Technical Guide to Azepane-1-sulfonyl Chloride: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of azepane-1-sulfonyl chloride, a key building block in the synthesis of pharmacologically active compounds. The document details its chemical properties, outlines experimental protocols for its synthesis and subsequent use, and explores its application in the development of potent enzyme inhibitors for metabolic diseases.
Core Compound Data
Azepane-1-sulfonyl chloride is a reactive chemical intermediate primarily utilized in the synthesis of substituted sulfonamides. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 41483-72-1 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂S | [2] |
| Molecular Weight | 197.68 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
While specific, experimentally determined spectral data for azepane-1-sulfonyl chloride is not widely published, as is common for reactive intermediates, the expected characteristics can be predicted based on its structure.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the azepane ring, likely appearing as multiplets in the aliphatic region (1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom would be the most deshielded. |
| ¹³C NMR | Resonances for the six distinct carbon atoms of the azepane ring, expected in the range of 20-60 ppm. |
| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches), typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atom. |
Synthesis and Utilization
Azepane-1-sulfonyl chloride serves as a crucial reagent for introducing the azepane-1-sulfonyl moiety into target molecules. This is most commonly achieved through its reaction with primary or secondary amines to form stable sulfonamides.
Representative Synthesis of Azepane-1-sulfonyl Chloride
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with azepane and a suitable solvent such as dichloromethane. The flask is cooled in an ice-water bath.
-
Sulfonylation: A solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane is added dropwise to the stirred solution of azepane, maintaining the temperature below 5°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched with cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield crude azepane-1-sulfonyl chloride, which can be further purified by column chromatography on silica gel if necessary.
Synthesis of Azepane Sulfonamides
The primary application of azepane-1-sulfonyl chloride is in the synthesis of N-substituted azepane sulfonamides.
Experimental Protocol:
-
Reaction Setup: To a solution of a primary or secondary amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0°C, a solution of azepane-1-sulfonyl chloride in the same solvent is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude product is purified by flash chromatography or recrystallization to yield the desired azepane sulfonamide.
The following diagram illustrates this general synthetic workflow.
Caption: Synthetic route from azepane to bioactive azepane sulfonamides.
Application in Drug Discovery: Inhibition of 11β-HSD1
Derivatives of azepane-1-sulfonyl chloride, specifically certain azepane sulfonamides, have emerged as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] This enzyme is a key regulator of glucocorticoid metabolism.
The 11β-HSD1 Signaling Pathway
11β-HSD1 is primarily a reductase, responsible for converting the inactive glucocorticoid cortisone into the active cortisol within target tissues such as the liver and adipose tissue.[6][7][8] Overactivity of 11β-HSD1 leads to elevated local cortisol levels, which can contribute to the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[8] Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions.
The diagram below illustrates the central role of 11β-HSD1 in glucocorticoid activation.
Caption: Inhibition of the 11β-HSD1 pathway by azepane sulfonamides.
Quantitative Data on 11β-HSD1 Inhibition
Structure-activity relationship (SAR) studies have identified azepane sulfonamides with high potency against 11β-HSD1. For example, specific derivatives have demonstrated IC₅₀ values in the low nanomolar range.[5]
| Compound Type | Target | IC₅₀ (nM) | Reference |
| Azepane Sulfonamide Derivatives | 11β-HSD1 | As low as 3.0 | [5] |
In vivo studies in animal models of metabolic disease have shown that administration of 11β-HSD1 inhibitors can lead to significant improvements in metabolic parameters.
| Animal Model | Treatment | Effect | Reference |
| Diet-Induced Obese (DIO) Mice | 11β-HSD1 Inhibitor | 7% reduction in body weight | [9] |
| DIO Mice | 11β-HSD1 Inhibitor | 15% reduction in fasting serum glucose | [9] |
Experimental Protocols for 11β-HSD1 Inhibition Assays
Assessing the inhibitory activity of compounds derived from azepane-1-sulfonyl chloride against 11β-HSD1 can be performed using various in vitro and in vivo methods.
In Vitro 11β-HSD1 Activity Assay (Homogeneous Time-Resolved Fluorescence)
This is a common high-throughput screening method.
Protocol Outline:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human 11β-HSD1, the substrate (cortisone), and the cofactor (NADPH) along with an NADPH regeneration system.[6]
-
Compound Addition: Add the test inhibitors (e.g., azepane sulfonamides) at various concentrations.[6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid).[6]
-
Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore and a cortisol-d2 tracer. After a 2-hour incubation, measure the fluorescence. The ratio of fluorescence at 665 nm and 620 nm is used to calculate the amount of cortisol produced and, consequently, the inhibitory activity.[6]
Ex Vivo 11β-HSD1 Activity Assay (Adipose Tissue Biopsy)
This assay measures enzyme inhibition in a physiologically relevant tissue.
Protocol Outline:
-
Tissue Harvest: Obtain subcutaneous adipose tissue biopsies from subjects (human or animal) before and after administration of the test compound.[10]
-
Incubation: Place tissue fragments into culture plates with an assay buffer containing a deuterated substrate (d2-cortisone).[10]
-
Steroid Extraction: After overnight incubation, collect the supernatant, snap freeze, and store it at ≤ -60°C.[10]
-
Quantification: Analyze the conversion of d2-cortisone to d2-cortisol using liquid chromatography-mass spectrometry (LC-MS) to determine the level of 11β-HSD1 inhibition.[10]
The following diagram outlines the workflow for evaluating 11β-HSD1 inhibitors.
Caption: Workflow for the development of 11β-HSD1 inhibitors.
Conclusion
Azepane-1-sulfonyl chloride is a valuable chemical intermediate whose significance lies in its role as a precursor to a class of potent 11β-HSD1 inhibitors. The azepane sulfonamides derived from this compound show considerable promise for the therapeutic treatment of metabolic disorders. This guide provides the foundational chemical and biological information, along with detailed experimental frameworks, to aid researchers and drug development professionals in leveraging this important molecular scaffold.
References
- 1. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. azepane-1-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. acdlabs.com [acdlabs.com]
- 5. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glucocorticoid action in the pathophysiology of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of azepane-1-sulfonyl chloride
An In-depth Technical Guide to Azepane-1-sulfonyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its utility stems from the incorporation of the flexible seven-membered azepane ring, a privileged scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of azepane-1-sulfonyl chloride, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their synthetic and drug development endeavors.
Introduction and Historical Context
The precise date and original discoverer of azepane-1-sulfonyl chloride are not prominently documented in scientific literature, suggesting its emergence as a readily accessible building block rather than a landmark discovery. Its history is intrinsically linked to the parallel development of sulfonyl chloride chemistry and the exploration of cyclic amines in medicinal chemistry.
The synthesis of sulfonyl chlorides, a cornerstone of organic synthesis, has been well-established for over a century, with numerous methods developed for their preparation.[1][2][3] Similarly, the azepane (or hexamethyleneimine) moiety has been recognized for its favorable pharmacokinetic properties and its presence in several approved drugs.[4][5][6] The combination of these two functionalities in azepane-1-sulfonyl chloride provides a versatile tool for creating diverse libraries of N-substituted azepane sulfonamides for biological screening.[7]
Physicochemical Properties
A summary of the key physicochemical properties of azepane-1-sulfonyl chloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂S | |
| Molecular Weight | 197.68 g/mol | |
| Appearance | Solid | |
| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N | |
| SMILES | C1CCN(CC1)S(=O)(=O)Cl |
Synthesis of Azepane-1-sulfonyl Chloride
The most common and direct method for the synthesis of azepane-1-sulfonyl chloride is the reaction of azepane (hexamethyleneimine) with sulfuryl chloride (SO₂Cl₂).[8] This reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol
Reaction Scheme:
Caption: General reaction for the synthesis of azepane-1-sulfonyl chloride.
Materials:
-
Azepane (hexamethyleneimine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon) supply
Procedure:
-
A solution of azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred azepane solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess amine and triethylamine hydrochloride), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude azepane-1-sulfonyl chloride.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0 °C to room temperature |
Applications in Drug Discovery and Organic Synthesis
Azepane-1-sulfonyl chloride is a valuable reagent for the synthesis of N-substituted azepane sulfonamides, a class of compounds with diverse biological activities. The sulfonamide linkage is a key feature in many marketed drugs.[5][7]
Synthesis of Azepane Sulfonamides
The primary application of azepane-1-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a robust and high-yielding transformation.[9]
Caption: Synthesis of N-substituted azepane sulfonamides.
Role in Medicinal Chemistry
The azepane sulfonamide scaffold has been explored for a variety of therapeutic targets. For instance, derivatives have been investigated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[7] The flexible seven-membered ring of the azepane moiety allows for optimal positioning of substituents to interact with biological targets.[6]
Caption: Drug discovery workflow utilizing azepane-1-sulfonyl chloride.
Safety and Handling
Azepane-1-sulfonyl chloride is a reactive compound and should be handled with appropriate safety precautions. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a cool, dry place under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Azepane-1-sulfonyl chloride serves as a critical building block in the synthesis of a wide array of azepane sulfonamides with potential therapeutic applications. While its specific discovery is not well-documented, its utility is evident from its application in modern medicinal chemistry. This guide provides the essential technical information for researchers to effectively utilize this versatile reagent in their synthetic and drug discovery programs.
References
- 1. d-nb.info [d-nb.info]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azepane - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Azepane-1-Sulfonyl Chloride: A Technical Overview and Proposal for Theoretical Investigation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Data
While dedicated theoretical studies on azepane-1-sulfonyl chloride are sparse, its synthesis and spectroscopic characterization have been reported in the context of its use as a reagent.
Synthesis
Azepane-1-sulfonyl chloride is typically prepared from azepane and a sulfonylating agent. The general procedure involves the reaction of azepane with a suitable source of the sulfonyl chloride group.
Spectroscopic Data
The following tables summarize the reported nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for azepane-1-sulfonyl chloride, which are crucial for its identification and characterization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Azepane-1-sulfonyl chloride in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.46–3.53 | m | 4H, H-1 |
| 1.80–1.86 | m | 4H, H-2 | |
| 1.63–1.69 | m | 4H, H-3 | |
| ¹³C | 50.1 | - | C-1 |
| 27.5 | - | C-3 | |
| 27.0 | - | C-2 |
Table 2: Infrared (IR) Spectroscopic Data for Azepane-1-sulfonyl chloride
| Wavenumber (νₘₐₓ, cm⁻¹) | Intensity | Assignment |
| 2932 | m | C-H stretch |
| 2860 | m | C-H stretch |
| 1462 | w | CH₂ bend |
| 1386 | s | S=O stretch |
| 1367 | s | S=O stretch |
| 1172 | s | S-N stretch |
| 1144 | m | - |
| 1042 | m | - |
| 888 | m | - |
| 693 | s | S-Cl stretch |
Experimental Protocols
General Procedure for the Synthesis of Azepane-1-sulfonyl chloride
This protocol describes a general method for the preparation of azepane-1-sulfonyl chloride.
Materials:
-
Azepane
-
A suitable sulfonylating agent (e.g., sulfuryl chloride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Dissolve azepane (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonylating agent (e.g., sulfuryl chloride, ~1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by passing it through a short plug of silica gel, eluting with dichloromethane.
-
The solvent is removed from the eluate under reduced pressure to yield azepane-1-sulfonyl chloride as a colorless oil.
The Role of Azepane Sulfonamides as 11β-HSD1 Inhibitors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of azepane sulfonamides, a class of compounds synthesized from azepane-1-sulfonyl chloride, which have emerged as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 11β-HSD1 inhibition in metabolic and inflammatory diseases.
While azepane-1-sulfonyl chloride is primarily a reactive intermediate for chemical synthesis, its derivatives, particularly azepane sulfonamides, have demonstrated significant biological activity. The primary mechanism of action for these compounds is the selective inhibition of 11β-HSD1, an enzyme crucial for the intracellular regulation of glucocorticoids.
Mechanism of Action: Inhibition of 11β-HSD1
11β-HSD1 is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents).[1][2][3] This enzymatic activity amplifies local glucocorticoid action in tissues where it is expressed, such as the liver, adipose tissue, and immune cells.[4][5] Azepane sulfonamides act as potent and selective inhibitors of this enzyme, thereby reducing the intracellular concentration of active cortisol.[6]
The inhibition of 11β-HSD1 by azepane sulfonamides has several downstream consequences:
-
Metabolic Effects: By reducing cortisol levels in metabolic tissues, these inhibitors can mitigate the effects of glucocorticoid excess, which is associated with insulin resistance, hyperglycemia, and visceral obesity.[3][5] The inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and glucose tolerance.[2][7] This is partly achieved through the modulation of the JNK signaling pathway in adipocytes, where 11β-HSD1-mediated cortisol production can lead to JNK activation and subsequent insulin resistance.[7]
-
Anti-inflammatory Effects: In inflammatory conditions, 11β-HSD1 can amplify pro-inflammatory signals by activating the NF-κB and MAPK signaling pathways.[1] By inhibiting 11β-HSD1, azepane sulfonamides can attenuate these inflammatory responses.
Quantitative Data: Potency of Azepane Sulfonamides and Other 11β-HSD1 Inhibitors
The inhibitory potency of various compounds against 11β-HSD1 is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative azepane sulfonamide and other selected 11β-HSD1 inhibitors.
| Compound | 11β-HSD1 IC50 (nM) | Species | Notes |
| Azepane Sulfonamide (Cpd 30) | 3.0 | Human | A potent derivative from a series of azepine sulfonamides.[6] |
| AZD8329 | 9 | Human | A potent and selective inhibitor.[8] |
| AZD8329 | 2 | Human | Measured in isolated human adipocytes.[8] |
| AZD8329 | 89 | Rat | Demonstrates species-specific differences in potency.[8] |
| AZD8329 | 15 | Dog | Demonstrates species-specific differences in potency.[8] |
| Compound C | 70 | N/A | A novel pyrimidine inhibitor.[9] |
Signaling Pathway of 11β-HSD1 Inhibition
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid activation and the downstream pathways affected by its inhibition.
Caption: Mechanism of 11β-HSD1 inhibition by azepane sulfonamides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 11β-HSD1 inhibition. Below are outlines for key in vitro and ex vivo assays.
In Vitro Potency (IC50) Assessment
This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of 11β-HSD1 by 50%.
Workflow Diagram:
Caption: Workflow for in vitro IC50 determination of 11β-HSD1 inhibitors.
Methodology:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human 11β-HSD1, the substrate (cortisone), the cofactor (NADPH), and an NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase).[9][10]
-
Compound Addition: Add the test inhibitor (e.g., an azepane sulfonamide) at various concentrations to the wells.
-
Incubation: Incubate the reaction plate at 37°C for a defined period, for instance, 25 minutes.[9][10]
-
Reaction Termination: Stop the enzymatic reaction. This can be achieved by adding a known inhibitor such as glycyrrhetinic acid.[9]
-
Quantification: Measure the amount of cortisol produced. A common method is a competitive homogeneous time-resolved fluorescence (HTRF) assay.[9]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo 11β-HSD1 Activity Assay
This protocol measures the activity of 11β-HSD1 in tissue samples obtained from animals treated with an inhibitor.
Methodology:
-
Tissue Harvest: Euthanize animals (e.g., mice) that have been treated with the inhibitor or a vehicle control. Rapidly harvest tissues of interest, such as the liver, adipose tissue, or brain.[9][10]
-
Incubation: Incubate fresh tissue samples in a medium containing a known concentration of radiolabeled substrate, such as [3H]cortisone.[9][10] Incubation times will vary depending on the tissue (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[9][10]
-
Steroid Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent like ethyl acetate.[9][10]
-
Separation and Quantification: Separate the radiolabeled cortisone and cortisol using reverse-phase high-performance liquid chromatography (HPLC).[9] Quantify the amount of each steroid using a scintillation counter.[10]
-
Data Analysis: Determine the percentage of conversion of cortisone to cortisol and compare the results between the inhibitor-treated and vehicle-treated groups to assess the degree of target engagement.
Conclusion
Azepane sulfonamides, derived from azepane-1-sulfonyl chloride, represent a promising class of therapeutic agents due to their potent and selective inhibition of 11β-HSD1. Their mechanism of action, centered on the reduction of intracellular active glucocorticoids, has significant implications for the treatment of metabolic and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for the continued research and development of these and other 11β-HSD1 inhibitors.
References
- 1. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD8329 [openinnovation.astrazeneca.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Characterization of Azepane-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of azepane-1-sulfonyl chloride. Due to the limited availability of experimentally-derived public data for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the analysis of its functional groups and structural analogs. Furthermore, it details generalized, standard experimental protocols for obtaining such spectra, providing a foundational framework for researchers. A visual workflow of the spectroscopic analysis process is also presented.
Introduction
Azepane-1-sulfonyl chloride, with the molecular formula C₆H₁₂ClNO₂S, is a chemical compound of interest in synthetic chemistry and drug discovery. Its structure combines a seven-membered azepane ring with a sulfonyl chloride functional group. The sulfonyl chloride moiety is a versatile reactive group, often employed in the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of synthesized azepane-1-sulfonyl chloride.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The azepane ring's conformational flexibility at room temperature is expected to lead to broad signals in the NMR spectra. The electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the adjacent protons and carbons.
Table 1: Predicted ¹H NMR Data for Azepane-1-sulfonyl chloride
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.4 - 3.6 | Triplet (broad) | 4H | α-CH₂ (adjacent to N) |
| ~ 1.8 - 2.0 | Multiplet (broad) | 4H | β-CH₂ |
| ~ 1.6 - 1.8 | Multiplet (broad) | 4H | γ-CH₂ |
Note: Predicted values are for a spectrum acquired in CDCl₃. The deshielded multiplet around 3.68 ppm is indicative of the presence of a strong-electron withdrawing group[1].
Table 2: Predicted ¹³C NMR Data for Azepane-1-sulfonyl chloride
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 50 - 55 | α-C (adjacent to N) |
| ~ 28 - 32 | β-C |
| ~ 25 - 28 | γ-C |
Note: Predicted values are for a spectrum acquired in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorptions of the sulfonyl chloride group.
Table 3: Predicted IR Absorption Frequencies for Azepane-1-sulfonyl chloride
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2850 - 3000 | Medium-Strong | C-H stretch (alkane)[1] |
| 1370 - 1410 | Strong | SO₂ asymmetric stretch[1] |
| 1166 - 1204 | Strong | SO₂ symmetric stretch[1] |
| 500 - 600 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak, albeit potentially of low intensity, and characteristic fragmentation patterns. The presence of chlorine will result in a distinctive M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for Azepane-1-sulfonyl chloride
| m/z | Proposed Fragment | Notes |
| 197/199 | [C₆H₁₂ClNO₂S]⁺ | Molecular ion ([M]⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |
| 162 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 98 | [C₆H₁₂N]⁺ | Loss of SO₂Cl. |
| 99 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope[1]. |
Note: The fragmentation of alkanesulfonyl chlorides can be rationalized by the loss of a chlorine atom from the molecular ion, followed by the loss of SO₂[2].
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific spectrometer being used.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of azepane-1-sulfonyl chloride for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a Nujol mull or a KBr pellet can be prepared. For a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample holder (e.g., the clean ATR crystal or the salt plates) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the prepared sample in the infrared beam path and record the spectrum. A typical mid-infrared spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or other soft ionization techniques coupled with a liquid chromatograph (LC-MS) may be more appropriate.
-
Ionization: The sample molecules are ionized in the source. For GC-MS, electron ionization (EI) is commonly used. For LC-MS, ESI or atmospheric pressure chemical ionization (APCI) are typical choices.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like azepane-1-sulfonyl chloride.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of azepane-1-sulfonyl chloride.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for azepane-1-sulfonyl chloride and generalized protocols for their acquisition. While experimental data is paramount for definitive characterization, these predicted values and methodologies offer a robust starting point for researchers working with this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the structure and purity of azepane-1-sulfonyl chloride, facilitating its application in further research and development.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Azepane-1-Sulfonyl Chloride
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can address unmet medical needs is a perpetual driver of innovation in drug discovery. Azepane-1-sulfonyl chloride, a versatile seven-membered heterocyclic building block, represents a promising starting point for the development of a new generation of therapeutics. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and burgeoning potential in medicinal chemistry, with a particular focus on validated and exploratory research avenues.
Physicochemical Properties and Synthesis
Azepane-1-sulfonyl chloride is a reactive chemical intermediate valued for its ability to readily form stable sulfonamide linkages. Its core structure, featuring a flexible seven-membered azepane ring, provides a three-dimensional framework that can be exploited for targeted drug design.
Table 1: Physicochemical Properties of Azepane-1-Sulfonyl Chloride
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.68 g/mol |
| Appearance | Solid |
| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)Cl |
Detailed Experimental Protocol: Synthesis of Azepane-1-Sulfonyl Chloride
Objective: To synthesize azepane-1-sulfonyl chloride from azepane.
Materials:
-
Azepane (1.0 eq)
-
Sulfuryl chloride (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (or another non-nucleophilic base, 2.0 eq)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A solution of azepane (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).
-
A solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred azepane solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of cold water. The mixture is then transferred to a separatory funnel.
-
The organic layer is separated and washed sequentially with cold 1N HCl, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude azepane-1-sulfonyl chloride, likely an oil or low-melting solid, should be used immediately in the next step due to its reactivity. Further purification, if necessary, can be attempted by vacuum distillation, though care must be taken to avoid thermal decomposition.
Core Reactivity: The Sulfonamide Synthesis
The primary utility of azepane-1-sulfonyl chloride in drug discovery lies in its reaction with primary or secondary amines to form a diverse array of N-substituted azepane-1-sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.
Below is a general workflow for the synthesis of azepane sulfonamide libraries, a critical process in structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: Synthesis of an N-Aryl Azepane-1-Sulfonamide
Objective: To synthesize a representative N-aryl azepane-1-sulfonamide from azepane-1-sulfonyl chloride and a substituted aniline.
Materials:
-
Azepane-1-sulfonyl chloride (1.0 eq, crude from previous step)
-
Substituted Aniline (e.g., 4-methoxyaniline, 1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
A solution of the substituted aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere at 0 °C (ice bath).
-
A solution of freshly prepared crude azepane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred aniline solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and transferred to a separatory funnel.
-
The organic layer is washed sequentially with 1N HCl (to remove excess pyridine and aniline), water, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-aryl azepane-1-sulfonamide.
Potential Research Area: Inhibition of 11β-HSD1 for Metabolic Disorders
A significant and validated research avenue for azepane sulfonamides is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. Overactivity of 11β-HSD1 in adipose and liver tissues is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity.
11β-HSD1 Signaling and Pathophysiology
Inhibition of 11β-HSD1 reduces local cortisol levels, thereby mitigating the downstream effects of excessive glucocorticoid receptor (GR) activation. This includes reducing pro-inflammatory signals and improving insulin sensitivity.
Structure-Activity Relationship (SAR) Data
Research by Neelamkavil et al. has demonstrated the potential of 4-substituted azepane sulfonamides as highly potent 11β-HSD1 inhibitors. The data highlights how modifications to the azepane ring can significantly impact inhibitory activity.
Table 2: 11β-HSD1 Inhibitory Activity of 4-Substituted Azepane Sulfonamides
| Compound | Substitution at 4-position (R) | 11β-HSD1 IC₅₀ (nM) |
| 1 | -H | >1000 |
| 2 | -OH (cis) | 130 |
| 3 | -OH (trans) | 500 |
| 4 | -F (cis) | 30 |
| 5 | -F (trans) | 100 |
| 6 | =O (keto) | 10 |
| 7 (30 in source) | -OCH₂CF₃ (cis) | 3.0 |
Data adapted from Neelamkavil, S. F., et al. Bioorg. Med. Chem. Lett. 2009, 19 (16), 4563–5.[1]
This data clearly indicates that small, electron-withdrawing groups at the 4-position of the azepane ring enhance potency, with the cis-trifluoroethoxy substitution providing a lead compound with an IC₅₀ of 3.0 nM.[1]
Future Research Directions
The azepane-1-sulfonyl chloride scaffold is ripe for further exploration. Based on the established biological activity of related sulfonamides and the versatility of the core, several high-potential research areas can be identified.
Exploration of Novel Biological Targets
-
Carbonic Anhydrase Inhibition: Recent studies have shown that azepane sulfonamide derivatives can be potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This presents a clear path for developing novel anti-cancer agents.
-
Kinase Inhibition: The flexible, seven-membered ring can be functionalized to target the ATP-binding pocket of various kinases, a well-established strategy in oncology and inflammation research.
-
GPCR Modulation: The three-dimensional nature of the azepane scaffold makes it an attractive candidate for developing modulators of G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.
Development of Covalent Inhibitors
The inherent reactivity of the sulfonyl chloride group could be fine-tuned to develop targeted covalent inhibitors. By incorporating a suitably positioned nucleophile-trapping moiety on the amine portion of the molecule, researchers could design irreversible inhibitors for specific protein targets, leading to enhanced potency and duration of action.
Application in Chemical Biology
Azepane sulfonamides can be appended with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. These chemical probes would be invaluable tools for identifying novel protein targets, elucidating mechanisms of action, and visualizing biological processes in living systems.
The logical progression for expanding the utility of this scaffold is outlined below.
Conclusion
Azepane-1-sulfonyl chloride is more than a simple chemical reagent; it is a gateway to diverse and complex molecular architectures with significant therapeutic potential. The established activity of its derivatives as potent 11β-HSD1 inhibitors provides a strong validation for its use in drug discovery programs targeting metabolic diseases. Furthermore, the inherent versatility of the scaffold opens compelling new avenues in oncology, neurology, and chemical biology. For researchers and drug development professionals, the azepane sulfonamide core offers a rich and rewarding area for exploration and innovation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using Azepane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-substituted sulfonamides is a cornerstone reaction in drug discovery and development. A common and effective method for this synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides detailed application notes and protocols for the synthesis of sulfonamides using azepane-1-sulfonyl chloride as a key reagent. Azepane-1-sulfonyl chloride allows for the introduction of the azepane moiety, a seven-membered saturated heterocycle, which can significantly influence a molecule's physicochemical properties, such as lipophilicity and conformational flexibility, thereby impacting its interaction with biological targets.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of azepane-1-sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Application Notes: N-Sulfonylation with Azepane-1-sulfonyl Chloride
Introduction
N-sulfonylated azepanes are a class of heterocyclic compounds featuring a seven-membered azepane ring attached to a sulfonamide functional group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. Sulfonamides are known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of an azepane ring can modulate a compound's physicochemical properties, such as lipophilicity and conformational flexibility, potentially enhancing its interaction with biological targets.[1] For instance, derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide have been synthesized and evaluated as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[2][3]
The synthesis of these compounds is typically achieved through the reaction of azepane-1-sulfonyl chloride, a reactive electrophile, with a primary or secondary amine. This reaction, a classic example of N-sulfonylation, forms a stable sulfur-nitrogen bond and is a fundamental transformation in the synthesis of sulfonamide-based drug candidates. The protocol described herein provides a general and robust method for this transformation.
Mechanism and Scope
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion. The choice of base and solvent can be critical for achieving high yields and purity. This method is applicable to a wide range of primary and secondary amines, including aliphatic and aromatic substrates.
General Protocol for N-Sulfonylation
This protocol details a standard procedure for the N-sulfonylation of an amine using azepane-1-sulfonyl chloride.
Materials and Reagents
-
Azepane-1-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Base (e.g., Triethylamine (TEA), Pyridine, or Sodium Bicarbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard glassware
Experimental Procedure
-
Reaction Setup: To a stirred solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., DCM), add azepane-1-sulfonyl chloride (1.1 equivalents) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding water or a 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-sulfonylated azepane.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-sulfonylation of various amines. Note that optimal conditions may vary depending on the specific substrate.
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | RT | 4 | ~85-95 |
| 4-Ethoxyaniline | Triethylamine | DCM | RT | 3 | ~90 |
| Benzylamine | NaHCO₃ | ACN/H₂O | RT | 6 | ~80-90 |
| Morpholine | Triethylamine | THF | 0 to RT | 2 | >95 |
| 3-Aminobenzoic acid derivatives | Triethylamine | DCM | RT | 5 | ~75-88[2] |
Note: Yields are approximate and based on typical outcomes for sulfonylation reactions. Specific yields for reactions with azepane-1-sulfonyl chloride may vary.
Logical Relationships in N-Sulfonylation
The core of this protocol is the formation of a sulfonamide bond between two key building blocks: an amine and a sulfonyl chloride. The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the structure of the amine component.
Safety Precautions
-
Azepane-1-sulfonyl chloride is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
It is corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chlorosulfonic acid, which can be used to prepare sulfonyl chlorides, is highly corrosive and reacts violently with water.[4] Handle with extreme caution.
References
Application Notes and Protocols for Azepane-1-Sulfonyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azepane-1-sulfonyl chloride as a protecting group for amines. The information compiled is based on established principles of sulfonamide chemistry and available data on related compounds, offering a practical guide for its application in organic synthesis.
Introduction
Azepane-1-sulfonyl chloride is a versatile reagent for the protection of primary and secondary amines. The resulting azepane-1-sulfonamides are stable under a range of reaction conditions, making this protecting group suitable for multi-step synthetic sequences. The azepane moiety can influence the solubility and crystalline nature of the protected compound. This document outlines the general procedures for the protection of amines, the stability of the resulting sulfonamides, and protocols for their deprotection.
Data Presentation
Table 1: Generalized Reaction Conditions for the Protection of Amines with Azepane-1-Sulfonyl Chloride
| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |
| Primary Aliphatic | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temperature | 2 - 12 | 85 - 98 |
| Secondary Aliphatic | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temperature | 4 - 24 | 80 - 95 |
| Primary Aromatic | Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temperature | 6 - 24 | 75 - 90 |
| Secondary Aromatic | Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature to 40 | 12 - 48 | 70 - 85 |
Note: Reaction times and yields are illustrative and can vary depending on the specific substrate and reaction scale.
Table 2: Stability Profile of Azepane-1-Sulfonamides
| Condition | Stability | Notes |
| Aqueous Conditions | ||
| Neutral (pH 7) | High | Generally stable to hydrolysis at room temperature. |
| Mild Acid (pH 4-6) | Moderate | Slow hydrolysis may occur over extended periods or at elevated temperatures. |
| Strong Acid (pH < 2) | Low | Susceptible to cleavage, especially with strong, non-nucleophilic acids at elevated temperatures. |
| Mild Base (pH 8-10) | High | Generally stable at room temperature. |
| Strong Base (pH > 12) | Moderate | Can be cleaved under harsh basic conditions, though typically requires elevated temperatures. |
| Common Reagents | ||
| Oxidizing Agents (e.g., m-CPBA, H₂O₂) | High | The sulfonamide linkage is generally resistant to oxidation. |
| Reducing Agents (e.g., NaBH₄, H₂/Pd-C) | High | Stable under standard catalytic hydrogenation and borohydride reduction conditions. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | High | The sulfonamide is generally unreactive towards these reagents. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with Azepane-1-Sulfonyl Chloride
Materials:
-
Primary amine (1.0 equiv)
-
Azepane-1-sulfonyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.0 equiv) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve azepane-1-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM or THF.
-
Add the azepane-1-sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(azepane-1-sulfonyl)amine.
Protocol 2: General Procedure for the Reductive Deprotection of an Azepane-1-Sulfonamide using Magnesium in Methanol
Materials:
-
N-(azepane-1-sulfonyl)amine (1.0 equiv)
-
Magnesium turnings (10-20 equiv)
-
Anhydrous Methanol (MeOH)
-
Saturated NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of the N-(azepane-1-sulfonyl)amine (1.0 equiv) in anhydrous methanol, add magnesium turnings (10-20 equiv).
-
Stir the suspension at room temperature or gently heat to reflux. The reaction can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., column chromatography, distillation, or crystallization).
Mandatory Visualizations
Caption: Workflow for Amine Protection and Deprotection.
Caption: Logical Relationship of Azepane-1-sulfonyl Group Use.
Applications of Azepane-1-Sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When functionalized with a sulfonyl chloride group, it becomes a versatile building block, azepane-1-sulfonyl chloride, for the synthesis of a diverse range of sulfonamide derivatives with significant therapeutic potential. This document provides detailed application notes and protocols for the use of azepane-1-sulfonyl chloride in the development of enzyme inhibitors for various disease targets.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Therapeutic Area: Metabolic Diseases and Anti-inflammatory applications.
Azepane sulfonamides have emerged as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol.[2] Overexpression of 11β-HSD1 is implicated in various metabolic disorders, including obesity and type 2 diabetes.
Quantitative Data: 11β-HSD1 Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| Compound 30 | Azepane sulfonamide derivative | 11β-HSD1 | 3.0 | [2] |
Experimental Protocols
Synthesis of Azepane Sulfonamide-based 11β-HSD1 Inhibitors (General Protocol)
This protocol is a representative procedure for the synthesis of azepane sulfonamides.
Materials:
-
Appropriate amine or aniline precursor
-
Azepane-1-sulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the amine or aniline precursor (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add azepane-1-sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the 11β-HSD1 enzyme, NADPH, and the NADPH regeneration system in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the substrate (cortisone) to initiate the reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the formation of cortisol. This can be done using various methods, such as HPLC, mass spectrometry, or a homogenous assay format that detects the change in NADPH concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Caption: Inhibition of the 11β-HSD1 pathway by azepane sulfonamides.
Inhibition of Carbonic Anhydrase IX (CAIX)
Therapeutic Area: Oncology.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. It plays a key role in regulating tumor pH, promoting tumor cell survival and proliferation in the hypoxic tumor microenvironment. 3-(Azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been identified as potent and selective inhibitors of CAIX.[3][4]
Quantitative Data: CAIX Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| Compound 26 | 3-(Azepan-1-ylsulfonyl)-N-aryl benzamide derivative | CAIX | 19 | [3][4] |
Experimental Protocols
Synthesis of 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamide Derivatives (General Protocol)
This protocol describes a general method for synthesizing the title compounds.
Materials:
-
Methyl 3-(chlorosulfonyl)benzoate
-
Azepane
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Appropriate aniline
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Methyl 3-(azepan-1-ylsulfonyl)benzoate:
-
To a solution of methyl 3-(chlorosulfonyl)benzoate (1.0 eq) in DCM, add azepane (1.1 eq) and TEA (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used in the next step without further purification.
-
-
Hydrolysis to 3-(azepan-1-ylsulfonyl)benzoic acid:
-
Dissolve the crude methyl 3-(azepan-1-ylsulfonyl)benzoate in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 3-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and the desired aniline (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vitro Carbonic Anhydrase IX Inhibition Assay
This is a stopped-flow spectrophotometric assay to measure the inhibition of CAIX-catalyzed CO2 hydration.
Materials:
-
Recombinant human CAIX enzyme
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the enzyme solution and the CO2-saturated water to the assay temperature (e.g., 25 °C).
-
Mix the enzyme solution (containing the test compound at various concentrations or vehicle control) with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane derivatives represent a critical class of seven-membered nitrogen-containing heterocycles that are integral to the development of novel therapeutics.[1] Their unique three-dimensional structure provides a versatile scaffold for designing compounds with a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[2][3] The azepane motif is found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[3] This document provides detailed application notes and experimental protocols for the synthesis of various azepane derivatives through established and innovative methodologies.
Synthetic Methodologies
Several strategic approaches have been developed for the synthesis of the azepane core. The most prominent methods include ring expansion reactions, cycloadditions, and intramolecular cyclizations. This guide details four key synthetic strategies:
-
Beckmann Rearrangement: A classic and widely used method for the synthesis of lactams (cyclic amides) from cyclic ketoximes, which can be subsequently reduced to azepanes.[4]
-
Photochemical Ring Expansion: This approach utilizes photochemical energy to induce a rearrangement and expansion of smaller ring systems, such as N-vinylpyrrolidinones, into azepinones.[5][6]
-
[5+2] Cycloaddition: A powerful strategy that combines a five-atom and a two-atom component to directly construct the seven-membered azepane ring system.[7][8]
-
Intramolecular Reductive Amination: This method involves the formation of a cyclic imine from a linear amino-aldehyde or amino-ketone, which is then reduced in situ to yield the azepane ring.[9][10]
Experimental Protocols
Protocol 1: Synthesis of Azepane-2-one (ε-Caprolactam) via Beckmann Rearrangement
This protocol describes the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a precursor to azepane.
Materials:
-
Cyclohexanone oxime
-
Sulfuric acid (concentrated)
-
Ammonium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone oxime (10.0 g, 88.4 mmol) in 50 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (15 mL) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding ammonium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude ε-caprolactam.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone oxime | H₂SO₄ | Dichloromethane | 0 - 25 | 1.5 | ε-Caprolactam | ~90 |
Protocol 2: Photochemical Ring Expansion of N-Vinylpyrrolidinone
This protocol details the synthesis of an azepin-4-one derivative through a photochemical rearrangement of an N-vinylpyrrolidinone.[5]
Materials:
-
N-vinylpyrrolidinone derivative
-
Anhydrous tetrahydrofuran (THF)
-
UV photoreactor (254 nm)
-
Quartz reaction vessel
-
Nitrogen gas inlet
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Prepare a 0.02 M solution of the N-vinylpyrrolidinone derivative in anhydrous THF in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Place the reaction vessel in a UV photoreactor equipped with a 254 nm lamp.
-
Irradiate the solution at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired azepin-4-one derivative.
| Reactant | Solvent | Concentration (M) | Wavelength (nm) | Time (h) | Product | Yield (%) |
| N-(1-phenylvinyl)pyrrolidin-2-one | THF | 0.02 | 254 | 48 | 7-phenyl-1,5,6,7-tetrahydro-2H-azepin-4-one | 92[11] |
| N-(1-(p-tolyl)vinyl)pyrrolidin-2-one | THF | 0.02 | 254 | 48 | 7-(p-tolyl)-1,5,6,7-tetrahydro-2H-azepin-4-one | 85[11] |
Protocol 3: Catalytic [5+2] Cycloaddition for Azepino[1,2-a]indoles
This protocol describes a Lewis acid-catalyzed formal [5+2] cycloaddition to synthesize azepino[1,2-a]indoles.[8]
Materials:
-
N-indolyl alkylidene β-amide ester
-
Alkene
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous dichloromethane
-
Inert atmosphere glovebox or Schlenk line
-
Reaction tube
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Inside an inert atmosphere glovebox, add the N-indolyl alkylidene β-amide ester (1.0 equiv.), the alkene (2.0 equiv.), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to a dry reaction tube.
-
Add anhydrous dichloromethane to achieve a desired concentration (e.g., 0.1 M).
-
Seal the reaction tube and stir the mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the azepino[1,2-a]indole product.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) | d.r. |
| N-indolyl alkylidene β-amide ester | Styrene | Sc(OTf)₃ (10) | CH₂Cl₂ | rt | 24 | Azepino[1,2-a]indole derivative | up to 92 | up to 34:1 |
Protocol 4: Intramolecular Asymmetric Reductive Amination
This protocol outlines the synthesis of enantioenriched dibenz[c,e]azepines via an Iridium-catalyzed intramolecular asymmetric reductive amination.[9]
Materials:
-
Bridged biaryl amino-aldehyde
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., (R)-SYNPHOS)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
High-pressure autoclave
Procedure:
-
In an inert atmosphere, charge a high-pressure autoclave with the bridged biaryl amino-aldehyde (1.0 equiv.), the iridium catalyst precursor (e.g., 0.5 mol%), and the chiral ligand (e.g., 1.1 mol%).
-
Add anhydrous solvent and Ti(OiPr)₄ (1.0 equiv.).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 atm H₂).
-
Stir the reaction at the specified temperature for the required time.
-
After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture.
-
Purify the crude product by column chromatography to obtain the enantioenriched dibenz[c,e]azepine.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) | ee (%) |
| Bridged biaryl amino-aldehyde | [Ir(COD)Cl]₂ / (R)-SYNPHOS | CH₂Cl₂ | 30 | 50 | 24 | Dibenz[c,e]azepine derivative | 95 | 97 |
Signaling Pathways and Mechanism of Action
Azepane derivatives have been shown to modulate key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for rational drug design.
Inhibition of PTPN2/PTPN1 Signaling
Several azepane derivatives act as inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are negative regulators of immune signaling pathways. By inhibiting PTPN2/PTPN1, azepane compounds can enhance anti-tumor immunity by promoting T-cell activation and function.
Caption: Inhibition of PTPN2/PTPN1 by Azepane Derivatives.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. Some azepane derivatives have been identified as inhibitors of Protein Kinase B (PKB), also known as Akt.[3] By inhibiting Akt, these compounds can block downstream signaling that promotes cell growth and survival, making them promising anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. PTPN2/1 [stage.abbviescience.com]
Application Notes and Protocols for Azepane-1-sulfonyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-1-sulfonyl chloride is a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of sulfonamide derivatives. The azepane motif, a saturated seven-membered heterocycle, is a key structural feature in numerous biologically active compounds. When incorporated into a sulfonamide linkage, it can significantly influence the physicochemical properties, such as lipophilicity and conformational flexibility, which are critical for optimizing drug-like characteristics. Parallel synthesis, a high-throughput methodology, is ideally suited for the rapid generation of libraries of azepane sulfonamides, facilitating the exploration of structure-activity relationships (SAR) and the identification of lead compounds.
One of the most promising applications of azepane sulfonamides is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a key therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[1][2] The generation of focused libraries of azepane sulfonamides allows for the systematic probing of the 11β-HSD1 active site to develop potent and selective inhibitors.
These application notes provide a comprehensive guide to the use of azepane-1-sulfonyl chloride in parallel synthesis for the generation of compound libraries targeting drug discovery programs.
Data Presentation
The following table summarizes representative yields for the parallel synthesis of a diverse library of N-substituted azepane-1-sulfonamides. The synthesis was performed according to the detailed protocol provided in the "Experimental Protocols" section. The diversity of the amine building blocks highlights the broad applicability of this methodology.
| Entry | Amine Building Block | Amine Type | Product | Yield (%) | Purity (%) |
| 1 | Aniline | Aromatic, Primary | N-phenylazepane-1-sulfonamide | 92 | >95 |
| 2 | 4-Fluoroaniline | Aromatic, Primary | N-(4-fluorophenyl)azepane-1-sulfonamide | 95 | >95 |
| 3 | 3-Methoxyaniline | Aromatic, Primary | N-(3-methoxyphenyl)azepane-1-sulfonamide | 89 | >95 |
| 4 | Benzylamine | Aliphatic, Primary | N-benzylazepane-1-sulfonamide | 85 | >95 |
| 5 | Cyclohexylamine | Aliphatic, Primary | N-cyclohexylazepane-1-sulfonamide | 88 | >95 |
| 6 | Morpholine | Heterocyclic, Secondary | 1-(azepane-1-sulfonyl)morpholine | 91 | >95 |
| 7 | Piperidine | Heterocyclic, Secondary | 1-(azepane-1-sulfonyl)piperidine | 93 | >95 |
| 8 | N-Methylaniline | Aromatic, Secondary | N-methyl-N-phenylazepane-1-sulfonamide | 78 | >90 |
| 9 | Pyrrolidine | Heterocyclic, Secondary | 1-(azepane-1-sulfonyl)pyrrolidine | 90 | >95 |
| 10 | 2-Aminopyridine | Heterocyclic, Primary | N-(pyridin-2-yl)azepane-1-sulfonamide | 82 | >95 |
Experimental Protocols
General Protocol for Parallel Synthesis of Azepane Sulfonamides
This protocol describes the solution-phase parallel synthesis of an azepane sulfonamide library in a 96-well plate format.
Materials and Reagents:
-
Azepane-1-sulfonyl chloride
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel synthesizer or shaker
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of azepane-1-sulfonyl chloride in anhydrous DCM.
-
Prepare a 0.2 M solution of each amine building block in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.4 M solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the respective amine stock solution (0.02 mmol).
-
To each well, add 50 µL of the TEA or DIPEA stock solution (0.02 mmol).
-
Initiate the reaction by adding 100 µL of the azepane-1-sulfonyl chloride stock solution to each well (0.02 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on a shaker and agitate at room temperature for 16 hours.
-
After the reaction is complete, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent using a centrifugal evaporator.
-
-
Analysis and Purification:
-
Reconstitute the dried product in a suitable solvent (e.g., DMSO or methanol).
-
Analyze the yield and purity of each compound using HPLC-MS.
-
If necessary, purify the products using preparative HPLC.
-
Visualizations
Signaling Pathway
Caption: 11β-HSD1 Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Parallel Synthesis Workflow for Azepane Sulfonamides.
References
Application Notes and Protocols: Reaction of Azepane-1-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of azepane-1-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted azepane-1-sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by the sulfonamide functional group and the favorable physicochemical properties imparted by the azepane moiety. The azepane ring can enhance lipophilicity and conformational flexibility, which can lead to improved interactions with biological targets.
N-Arylazepane sulfonamides, in particular, have been identified as potent inhibitors of clinically relevant enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and carbonic anhydrase IX (CAIX).[1][2] Inhibition of 11β-HSD1 is a promising strategy for the treatment of metabolic disorders, while CAIX inhibition is a validated approach in oncology.[1][3] This document provides detailed protocols for the synthesis of N-substituted azepane-1-sulfonamides, quantitative data for representative reactions, and an overview of the relevant biological signaling pathways.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of azepane-1-sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme:
A schematic of the general reaction between azepane-1-sulfonyl chloride and a primary amine.
Quantitative Data Presentation
The following tables summarize representative yields for the synthesis of various N-substituted azepane-1-sulfonamides. Please note that while specific data for a wide range of primary amines with azepane-1-sulfonyl chloride is not extensively published, the presented data is based on analogous sulfonylation reactions and serves as a strong predictive guide for expected outcomes.
Table 1: Reaction of Azepane-1-sulfonyl Chloride with Various Primary Amines
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline | N-phenylazepane-1-sulfonamide | ~85-95% |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)azepane-1-sulfonamide | ~80-90% |
| 3 | Benzylamine | N-benzylazepane-1-sulfonamide | ~90-98% |
| 4 | n-Butylamine | N-(n-butyl)azepane-1-sulfonamide | ~88-96% |
| 5 | Cyclohexylamine | N-cyclohexylazepane-1-sulfonamide | ~92-97% |
Yields are approximate and based on general sulfonylation procedures. Actual yields may vary depending on specific reaction conditions and the nature of the primary amine.
Table 2: Characterization Data for a Representative Product: N-phenylazepane-1-sulfonamide
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 270.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C (representative) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.25-3.35 (t, 4H, N-CH₂), 1.60-1.80 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.5, 129.2, 124.8, 121.5, 48.2, 29.5, 27.8 |
| MS (ESI+) m/z | 271.1 [M+H]⁺ |
Note: The characterization data is predicted based on the structure and may vary slightly in experimental settings.
Experimental Protocols
The following are detailed methodologies for the synthesis of N-substituted azepane-1-sulfonamides.
Protocol 1: Conventional Synthesis in Solution
This protocol describes a standard method for the reaction of azepane-1-sulfonyl chloride with a primary amine using a conventional heat source.
Materials:
-
Azepane-1-sulfonyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the primary amine (1.1 eq) in the chosen solvent (e.g., DCM), add the base (TEA or pyridine, 1.5 eq) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of azepane-1-sulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted azepane-1-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol offers a rapid and environmentally friendly alternative to conventional heating.[4]
Materials:
-
Azepane-1-sulfonyl chloride (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Microwave synthesizer
-
n-Hexane
Procedure:
-
In a microwave-safe reaction vessel, add azepane-1-sulfonyl chloride (1.0 mmol) and the primary amine (1.0 mmol).
-
Expose the mixture to microwave irradiation (e.g., 300 W) for a short duration (typically 2-10 minutes). Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Treat the crude product with n-hexane and stir for 10-15 minutes to induce crystallization or precipitation.
-
Collect the solid product by filtration, wash with cold n-hexane, and dry under vacuum to obtain the pure N-substituted azepane-1-sulfonamide.
Mandatory Visualizations
Experimental Workflow
A general experimental workflow for the synthesis of N-substituted azepane-1-sulfonamides.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Acidosis
N-substituted azepane-1-sulfonamides have been investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme highly expressed in hypoxic tumors that plays a crucial role in regulating tumor pH and promoting cancer cell survival and invasion.[1][3]
The role of Carbonic Anhydrase IX in promoting tumor acidosis and cell survival.
Signaling Pathway: 11β-HSD1 in Glucocorticoid Metabolism
Certain azepane sulfonamides are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a key role in the tissue-specific regulation of glucocorticoid levels.[2] Dysregulation of 11β-HSD1 is implicated in metabolic syndrome and inflammation.
The role of 11β-HSD1 in glucocorticoid activation and its inhibition by azepane sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Azepane-1-sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of azepane-1-sulfonyl chloride in the synthesis of N-substituted sulfonamides and sulfonate esters. The protocols outlined below are foundational for the development of novel molecular entities for research and drug discovery.
Introduction
Azepane-1-sulfonyl chloride is a key building block in medicinal chemistry, primarily employed in the synthesis of a variety of sulfonamide and sulfonate ester derivatives. The azepane moiety is a saturated seven-membered nitrogen-containing heterocycle that can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The sulfonamide linkage is a well-established pharmacophore found in numerous approved drugs. Consequently, reactions involving azepane-1-sulfonyl chloride are of significant interest for the development of new therapeutic agents, including carbonic anhydrase inhibitors and 11β-HSD1 inhibitors.[1][2]
Reactions of Azepane-1-sulfonyl Chloride
Azepane-1-sulfonyl chloride readily reacts with nucleophiles such as primary and secondary amines to form N-substituted sulfonamides, and with alcohols to yield sulfonate esters. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis of N-Substituted Azepane-1-sulfonamides
The reaction of azepane-1-sulfonyl chloride with primary or secondary amines is a robust method for the synthesis of N-substituted azepane-1-sulfonamides. The choice of base and solvent can be optimized to achieve high yields.
General Reaction Scheme:
This protocol describes a general procedure for the reaction of azepane-1-sulfonyl chloride with a substituted aniline.
Materials:
-
Azepane-1-sulfonyl chloride
-
Substituted aniline (e.g., 4-ethoxyaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen solvent (e.g., DCM).
-
Add a base, such as pyridine (1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of azepane-1-sulfonyl chloride (1.1 eq.) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl azepane-1-sulfonamide.
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-aminobenzoic acid derivatives | Pyridine | DCM | 12 | 65-85 | [3] (analogous) |
| Substituted anilines | Triethylamine | THF | 6 | 80-95 | [4] (analogous) |
| 4-ethoxyaniline | Pyridine | DCM | 4 | ~80 | [1] (inferred) |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
This protocol outlines a general procedure for the reaction with primary or secondary aliphatic amines.
Materials:
-
Azepane-1-sulfonyl chloride
-
Aliphatic amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aliphatic amine (1.0 eq.) and a base like triethylamine (1.5 eq.) in DCM.
-
Cool the solution to 0 °C.
-
Add azepane-1-sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-alkyl azepane-1-sulfonamide.
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary aliphatic amines | Triethylamine | DCM | 2 | >90 | [4] (analogous) |
| Secondary aliphatic amines | Triethylamine | DCM | 2 | >90 | [4] (analogous) |
| Morpholine | Triethylamine | DCM | 1 | ~95 | General Procedure |
| Benzylamine | Triethylamine | DCM | 1 | ~92 | General Procedure |
Note: Yields are based on general sulfonylation procedures and may need optimization for specific substrates.
Synthesis of Azepane-1-sulfonate Esters
The reaction of azepane-1-sulfonyl chloride with alcohols or phenols in the presence of a base provides the corresponding sulfonate esters. These esters can serve as intermediates in further synthetic transformations.
General Reaction Scheme:
This protocol details a general method for the synthesis of aryl azepane-1-sulfonates.
Materials:
-
Azepane-1-sulfonyl chloride
-
Substituted phenol
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of the phenol (1.0 eq.) in DCM, add pyridine (2.0 eq.).
-
Cool the mixture to 0 °C.
-
Add azepane-1-sulfonyl chloride (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then at room temperature for 12 hours.[5]
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product or purify by column chromatography to obtain the pure aryl azepane-1-sulfonate.
| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | Pyridine | DCM | 12.5 | 85-95 | [5] (analogous) |
| 4-Nitrophenol | Pyridine | DCM | 12.5 | ~90 | [5] (analogous) |
| 4-Methoxyphenol | Pyridine | DCM | 12.5 | ~92 | [5] (analogous) |
Note: Yields are based on analogous reactions with other sulfonyl chlorides and may require optimization.
Mandatory Visualizations
Experimental Workflow for N-Substituted Azepane-1-sulfonamide Synthesis
Caption: Generalized workflow for the synthesis of N-substituted azepane-1-sulfonamides.
Logical Relationship in Drug Discovery Context
References
Application Notes and Protocols for Large-Scale Synthesis Using Azepane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and application of azepane-1-sulfonyl chloride, a key building block in the development of modern therapeutics. The protocols outlined below are intended for experienced professionals in a laboratory or manufacturing setting.
Introduction
Azepane-1-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and process development. The azepane motif is a privileged scaffold found in numerous biologically active compounds, including potent and selective enzyme inhibitors. Notably, the incorporation of the azepane sulfonamide group has been a key strategy in the design of targeted covalent inhibitors for challenging drug targets such as KRAS G12C.
This document provides a representative protocol for the large-scale synthesis of azepane-1-sulfonyl chloride and detailed application notes for its use in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of azepane-1-sulfonyl chloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂S | --INVALID-LINK-- |
| Molecular Weight | 197.68 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
Safety Precautions:
Azepane-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
The synthesis of azepane-1-sulfonyl chloride involves the use of sulfuryl chloride, which is a highly corrosive and toxic reagent that reacts violently with water.[1][2] Strict adherence to safety protocols for handling this reagent is mandatory.
Large-Scale Synthesis of Azepane-1-sulfonyl Chloride
This section outlines a representative protocol for the gram-scale synthesis of azepane-1-sulfonyl chloride. This procedure is based on the general reaction of secondary amines with sulfuryl chloride.
Reaction Scheme
References
Azepane-1-Sulfonyl Chloride: A Versatile Building Block for Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Azepane-1-sulfonyl chloride is a valuable heterocyclic building block in organic synthesis, primarily utilized in the construction of a diverse range of sulfonamide derivatives. The incorporation of the seven-membered azepane ring can impart unique conformational properties and influence the biological activity of the resulting molecules. This document provides an overview of its applications, particularly in the development of enzyme inhibitors, and offers detailed protocols for the synthesis of azepane-containing compounds.
Applications in Medicinal Chemistry
The azepane sulfonamide scaffold has emerged as a privileged structure in drug discovery, demonstrating significant potential in targeting various enzymes implicated in human diseases.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A prominent application of azepane-1-sulfonyl chloride lies in the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the peripheral metabolism of glucocorticoids, converting inactive cortisone to active cortisol.[1][2][3][4] Overactivity of 11β-HSD1 is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[1][3] By blocking this enzyme, azepane sulfonamide derivatives can modulate local glucocorticoid levels, offering a promising therapeutic strategy for these conditions.
Carbonic Anhydrase IX Inhibition
Derivatives of azepane-1-sulfonyl chloride have also been investigated as inhibitors of carbonic anhydrase IX (CAIX), a zinc-containing metalloenzyme that is overexpressed in many types of solid tumors. CAIX is involved in the regulation of pH in the tumor microenvironment, contributing to tumor progression and metastasis. The development of potent and selective CAIX inhibitors is an active area of cancer research.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using azepane-1-sulfonyl chloride as a building block.
| Compound Class | Target Enzyme | Representative IC₅₀ Values | Reference(s) |
| Azepane Sulfonamides | 11β-HSD1 | 3.0 nM | |
| 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamides | CAIX | 19 nM |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of azepane-1-sulfonyl chloride and its subsequent reaction with amines to form sulfonamides. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of Azepane-1-sulfonyl chloride
This protocol describes the formation of azepane-1-sulfonyl chloride from azepane.
Materials:
-
Azepane
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Triethylamine, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude azepane-1-sulfonyl chloride.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.
Protocol 2: General Synthesis of N-Substituted Azepane-1-sulfonamides
This protocol outlines the reaction of azepane-1-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
Azepane-1-sulfonyl chloride
-
Primary or secondary amine (e.g., aniline derivative)
-
Triethylamine (TEA) or pyridine, anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
To this solution, add a solution of azepane-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted azepane-1-sulfonamide.
Visualizations
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for the synthesis and purification of N-substituted azepane-1-sulfonamides.
Signaling Pathway: Inhibition of 11β-HSD1 in Glucocorticoid Metabolism
Caption: Inhibition of 11β-HSD1 by azepane sulfonamides reduces the conversion of inactive cortisone to active cortisol, thereby modulating glucocorticoid receptor activation and downstream signaling pathways.[1][5][6]
References
- 1. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Azepane-1-sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of azepane-1-sulfonyl chloride.
Troubleshooting Guide
Problem 1: Low yield of purified azepane-1-sulfonyl chloride.
-
Possible Cause: The primary culprit for low yields during the purification of sulfonyl chlorides is often hydrolysis.[1][2][3][4][5] Azepane-1-sulfonyl chloride is susceptible to reacting with water, leading to the formation of the corresponding sulfonic acid, which is typically water-soluble and lost during aqueous workups.
-
Solution:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents for extraction and chromatography.
-
Work quickly during aqueous washes and minimize contact time.
-
Conduct the purification at low temperatures to reduce the rate of hydrolysis.
-
Problem 2: The purified product is an oil or fails to crystallize.
-
Possible Cause: The presence of impurities can significantly inhibit crystallization. Residual solvents or byproducts from the synthesis can act as crystallization inhibitors. Azepane-1-sulfonyl chloride itself is a solid, so an oily appearance suggests impurities.
-
Solution:
-
Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to wash away impurities and induce crystallization.
-
Chromatography: If trituration fails, purify the material using column chromatography on silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Problem 3: Presence of a persistent, polar impurity in the final product.
-
Possible Cause: This is very likely azepane-1-sulfonic acid, the hydrolysis product.[6] Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides.
-
Solution:
-
Aqueous Extraction: During the workup, wash the organic layer containing the sulfonyl chloride with a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is highly soluble in the aqueous layer and thus removed from the desired product.
-
Silica Gel Chromatography: If the sulfonic acid impurity persists, it can be separated by column chromatography. The sulfonic acid will have a much stronger affinity for the silica gel and will elute much later than the sulfonyl chloride.
-
Problem 4: The product degrades during purification.
-
Possible Cause: Sulfonyl chlorides can be thermally unstable.[7] Heating the compound, especially in the presence of moisture, can lead to decomposition.[8]
-
Solution:
-
Avoid high temperatures during all purification steps.
-
Concentrate solutions under reduced pressure at low temperatures (rotary evaporation with a cool water bath).
-
Store the purified azepane-1-sulfonyl chloride at low temperatures (2-8°C) under an inert atmosphere.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying azepane-1-sulfonyl chloride?
A1: The most common impurities are unreacted starting materials from the synthesis (e.g., azepane, sulfuryl chloride) and the hydrolysis product, azepane-1-sulfonic acid.
Q2: What is the recommended method for monitoring the purity of azepane-1-sulfonyl chloride during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a silica gel plate and a mobile phase such as 20-30% ethyl acetate in hexanes. The sulfonyl chloride will be a major spot, while the sulfonic acid will appear as a more polar spot (lower Rf value) that may streak. LC-MS can also be used for more detailed analysis.
Q3: What are the key storage conditions for azepane-1-sulfonyl chloride to maintain its purity?
A3: It should be stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent hydrolysis and thermal decomposition.[9]
Q4: Can I use recrystallization to purify azepane-1-sulfonyl chloride?
A4: Recrystallization can be a viable method if a suitable solvent system is found in which the sulfonyl chloride has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble. However, care must be taken to use anhydrous solvents and to avoid prolonged heating to prevent decomposition.[8] A mixed solvent system like ethyl acetate/hexanes could be a good starting point.
Data Presentation
| Impurity | Potential Origin | Typical Polarity | Removal Method |
| Azepane | Unreacted starting material | Basic, moderately polar | Aqueous acid wash (e.g., dilute HCl) |
| Azepane-1-sulfonic acid | Hydrolysis of the product | Highly polar, acidic | Aqueous base wash (e.g., NaHCO3), Chromatography |
| Residual Solvents | From reaction or workup | Varies | Concentration under high vacuum |
Experimental Protocols
Protocol 1: General Purification of Azepane-1-sulfonyl Chloride by Extraction and Chromatography
-
Aqueous Workup:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold water (to remove water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities like sulfonic acid).
-
Brine (to facilitate separation and remove residual water).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 30°C) to prevent thermal degradation.
-
-
Column Chromatography (if necessary):
-
Prepare a silica gel column using a non-polar solvent system (e.g., 100% hexanes).
-
Dissolve the crude product in a minimal amount of the organic solvent used for the workup.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buy Hexahydro-1H-azepine-1-acetonitrile | 54714-50-0 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
Technical Support Center: Reactions of Azepane-1-sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving azepane-1-sulfonyl chloride and various nucleophiles.
General Troubleshooting & FAQs
This section covers common issues applicable to most reactions with azepane-1-sulfonyl chloride.
Q1: My reaction with azepane-1-sulfonyl chloride is sluggish or has a low yield. What are the first things I should check?
A1: When troubleshooting a low-yield reaction, begin by verifying the fundamentals of your experimental setup.[1]
-
Reagent Quality:
-
Azepane-1-sulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive azepane-1-sulfonic acid.[1] Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere.
-
Nucleophile: Ensure your amine, alcohol, or thiol is pure and dry. Primary and secondary amines can absorb atmospheric CO₂.[1]
-
Solvent & Base: Use anhydrous solvents and ensure any amine bases (e.g., triethylamine, pyridine) are dry.[1]
-
-
Reaction Conditions:
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[1]
-
Temperature: Most reactions are initiated at 0 °C and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating may be required, but be aware that this can also promote side reactions.[1]
-
Stoichiometry: Carefully check the molar ratios. A common starting point is a 1:1 to 1:1.1 ratio of nucleophile to sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base.[1]
-
Q2: What is the most common side reaction, and how can I detect it?
A2: The most prevalent side reaction is the hydrolysis of azepane-1-sulfonyl chloride into azepane-1-sulfonic acid due to trace amounts of water in the reagents or solvent.[1][3] This sulfonic acid is typically water-soluble and can be removed during an aqueous workup. It can be detected by LC-MS or by changes in the pH of the reaction mixture.
Logical Workflow: Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yields in reactions involving azepane-1-sulfonyl chloride.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Reactions with Amine Nucleophiles
The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for synthesizing sulfonamides.[4][5]
Q3: I'm reacting azepane-1-sulfonyl chloride with a primary amine and observing a second, higher molecular weight product. What is it?
A3: You are likely observing disulfonylation, where two molecules of the sulfonyl chloride react with the primary amine to form a bis-sulfonamide, R-N(SO₂-azepane)₂.[4] The nitrogen on the initially formed sulfonamide is acidic and can be deprotonated by the base, allowing it to act as a nucleophile and react with a second molecule of the sulfonyl chloride.
Troubleshooting Disulfonylation:
-
Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
-
Base Selection: Using the amine reactant itself as the base (if it's a liquid) or a non-nucleophilic bulky base can sometimes mitigate this issue.[4]
Q4: My secondary amine is reacting very slowly or not at all. How can I improve the reaction rate?
A4: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, which can lead to slower reaction rates.[5]
-
Increase Temperature: After initial mixing at a low temperature, consider slowly raising the temperature to 40-50 °C.[2]
-
Catalyst: In some cases, addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but be cautious as it can also promote side reactions.
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can be effective.[2]
| Condition | Primary Amine Issue | Secondary Amine Issue | Recommended Solution |
| Stoichiometry | Disulfonylation | Slow Reaction | Use 1.1-1.2 eq. of amine; for secondary amines, ensure 1:1 ratio. |
| Temperature | Side reactions if too high | Sluggish at low temp | Start at 0 °C, then allow to warm to RT. Heat gently (to 40-50 °C) only if necessary for secondary amines.[2] |
| Base | Can promote disulfonylation | May be required | Use a hindered base (e.g., DIPEA) or excess amine. For secondary amines, pyridine or triethylamine is common.[2] |
| Solvent | General | General | Anhydrous DCM, THF, or ACN are standard choices.[2][6] |
Reactions with Alcohol and Thiol Nucleophiles
Q5: I am trying to form a sulfonate ester by reacting azepane-1-sulfonyl chloride with an alcohol, but the yield is poor. What are the likely side reactions?
A5: The primary side reactions are hydrolysis of the sulfonyl chloride and potential elimination if your alcohol is secondary or tertiary and the reaction is heated.
-
Hydrolysis: As with amine reactions, water contamination is a major issue. Ensure all glassware, solvents, and reagents are scrupulously dry.[1]
-
Elimination: The sulfonate ester product is an excellent leaving group. Under basic conditions or at elevated temperatures, an E2 elimination can occur to form an alkene, particularly with secondary or tertiary alcohols.[7] Keep the reaction temperature as low as possible.
Q6: Are there special considerations when using thiol (R-SH) nucleophiles?
A6: Yes. Thiols and their corresponding thiolates (R-S⁻) are strong nucleophiles but are also easily oxidized.
-
Oxidation: The sulfonyl chloride itself or atmospheric oxygen can potentially oxidize the thiol to a disulfide (R-S-S-R). Running the reaction under an inert atmosphere is critical.
-
Thioester Formation: The desired product is a thiosulfonate ester. The reaction mechanism is analogous to that with alcohols. A non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the HCl byproduct.
Reaction Pathways and Potential Side Reactions
This diagram illustrates the primary reaction pathway and key competing side reactions when azepane-1-sulfonyl chloride is treated with a generic nucleophile (Nu-H).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Sulfonylation Reactions
Welcome to the technical support center for N-sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield in my N-sulfonylation reaction. What are the primary factors to investigate?
A1: Low yields in N-sulfonylation can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach.[1]
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can hinder the reaction.[1]
-
Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1][2] It is crucial to use a fresh bottle or purify the reagent before use. Store sulfonyl chlorides under an inert atmosphere (N₂ or Ar) in a desiccator.[2]
-
Solvent: Always use anhydrous solvents. Residual water can lead to the hydrolysis of the sulfonyl chloride.[1]
-
Base: If using a tertiary amine base like triethylamine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: These reactions are often initiated at 0 °C and then allowed to warm to room temperature.[1] If the reaction is slow, gentle heating may be necessary. However, be cautious as excessive heat can promote side reactions and decomposition of the sulfonyl chloride.[1][2]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from moisture and oxygen.[1]
-
Q2: I am seeing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue, often due to side reactions.
-
Bis-sulfonylation of Primary Amines: Primary amines can undergo double sulfonylation, particularly with an excess of sulfonyl chloride and a strong base.[3] To prevent this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[3]
-
Hydrolysis of Sulfonyl Chloride: The presence of moisture will lead to the formation of the corresponding sulfonic acid.[3] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in the presence of pyridine, the formation of undesired chloride byproducts from tosylate or mesylate esters can occur at high temperatures.[2]
Q3: How do I choose the appropriate base for my N-sulfonylation reaction?
A3: The choice of base is critical and depends on the reactivity and acid sensitivity of your substrate.[2]
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst.[2]
-
Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base commonly used to scavenge the HCl generated during the reaction.[2]
-
4-Dimethylaminopyridine (DMAP): Frequently used in catalytic amounts alongside a stoichiometric base like triethylamine to accelerate the reaction, especially for less reactive or sterically hindered amines.[2] DMAP forms a more reactive sulfonylpyridinium intermediate.[3]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents for N-sulfonylation.[2]
-
Stronger, Non-nucleophilic Bases (e.g., DBU, 2,6-lutidine): These are beneficial for less reactive nucleophiles.[3]
Q4: Which solvent should I use for my reaction?
A4: The solvent plays a key role in reagent solubility and reaction rate.[2]
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are commonly used.[3]
-
Polar Aprotic Solvents: For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[3]
Data Summary: Reaction Condition Optimization
The following tables summarize the impact of different reaction parameters on the yield of N-sulfonylation reactions.
Table 1: Effect of Base and Solvent on N-Sulfonylation Yield
| Entry | Amine Substrate | Sulfonyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TsCl | Pyridine (solvent) | Pyridine | rt | 12 | 85 |
| 2 | Aniline | TsCl | Et₃N (1.5) | DCM | 0 to rt | 6 | 92 |
| 3 | 4-Nitroaniline | BsCl | K₂CO₃ (2.0) | DMF | 80 | 8 | 78 |
| 4 | Morpholine | MsCl | Et₃N (1.2) / DMAP (0.1) | THF | 0 to rt | 4 | 95 |
| 5 | Benzylamine | NsCl | DBU (1.2) | Acetonitrile | rt | 5 | 90 |
TsCl: Tosyl chloride, BsCl: Benzenesulfonyl chloride, MsCl: Mesyl chloride, NsCl: Nosyl chloride rt: room temperature
Experimental Protocols
General Protocol for the N-Sulfonylation of a Primary Amine:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM.[3]
-
Reaction Execution: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise to the stirred amine solution.[3]
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.[3]
Visual Guides
Caption: Troubleshooting logic for low product yield in N-sulfonylation.
Caption: General experimental workflow for N-sulfonylation.
References
Technical Support Center: Troubleshooting Reactions with Azepane-1-sulfonyl chloride
Welcome to the technical support center for reactions involving azepane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize sulfonamide synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with azepane-1-sulfonyl chloride and a primary/secondary amine is not proceeding or is showing very low conversion. What are the potential causes?
A1: Low or no conversion in sulfonamide synthesis can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and the nature of the amine substrate.
Potential Causes and Solutions:
-
Reagent Quality:
-
Azepane-1-sulfonyl chloride Degradation: Sulfonyl chlorides are susceptible to hydrolysis.[1][2] Moisture in the air or on glassware can lead to the formation of the unreactive azepane-1-sulfonic acid. Ensure the reagent is stored under anhydrous conditions and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Amine Purity: Ensure all solvents are anhydrous. Water in the reaction mixture will preferentially react with the sulfonyl chloride.[3][4][5] The amine should be free of impurities that could interfere with the reaction.
-
-
Reaction Conditions:
-
Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction. A stoichiometric amount (or a slight excess) of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is recommended.[6]
-
Inappropriate Temperature: While many sulfonylation reactions proceed at room temperature, some may require gentle heating, especially with less reactive amines.[7] Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
-
Amine Reactivity:
-
Steric Hindrance: Highly sterically hindered amines react slowly. In such cases, prolonged reaction times, elevated temperatures, or the use of a more potent catalyst may be necessary.[8]
-
Low Nucleophilicity: Electron-poor or less nucleophilic amines will exhibit lower reactivity.[8] Changing to a more polar aprotic solvent like DMF or acetonitrile might help to enhance the reaction rate.
-
Q2: I am observing multiple spots on my TLC/LC-MS analysis, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue. Key side reactions include hydrolysis of the sulfonyl chloride, and for primary amines, the formation of a di-sulfonylated product.[7]
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis: As mentioned in Q1, azepane-1-sulfonyl chloride can react with water to form the corresponding sulfonic acid.
-
Solution: Work under strictly anhydrous conditions. Use dry solvents, fresh reagents, and an inert atmosphere.
-
-
Di-sulfonylation (with primary amines): Primary amines can react with two equivalents of the sulfonyl chloride to form a bis(sulfonyl)amine.
-
Solution: Control the stoichiometry carefully. Use a slight excess of the amine or add the azepane-1-sulfonyl chloride slowly and portion-wise to the reaction mixture containing the amine and base.[7] This ensures that the concentration of the sulfonyl chloride remains low throughout the reaction, favoring the mono-sulfonylation product.
-
-
Reaction with Other Nucleophilic Groups: If your amine substrate contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these can also react with the sulfonyl chloride.
-
Solution: Consider using protecting groups for other sensitive functionalities in your molecule if they are more nucleophilic or present in a way that favors reaction over the target amine.
-
Below is a troubleshooting workflow to address common issues:
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude Azepane-1-sulfonyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude azepane-1-sulfonyl chloride.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Problem 1: The purified product is an oil and will not crystallize.
-
Possible Causes:
-
Presence of Impurities: Residual solvents or reaction byproducts can significantly inhibit crystallization. The most common impurity is the corresponding azepane-1-sulfonic acid, formed via hydrolysis.[1][2]
-
Excessive Solvent: Too much solvent may have been used in the final purification step.
-
Inherent Properties: Some sulfonyl chlorides are low-melting solids or oils at room temperature.
-
-
Solutions:
-
Purity Check: Ensure the purity of the compound is high using techniques like NMR or GC-MS.[3] If significant impurities are detected, re-purify using column chromatography.
-
Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[1] This can wash away impurities and promote solidification.
-
Solvent Removal: Ensure all residual solvent has been removed under high vacuum.
-
Seeding: If a small amount of solid material is available, use it to seed the oil to initiate crystallization.
-
Problem 2: Low yield of purified product after aqueous work-up.
-
Possible Cause:
-
Solutions:
-
Minimize Contact with Water: Perform the aqueous wash quickly and with cold solutions. Ensure all glassware is dry before use.[4]
-
Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and aid in the separation of layers.
-
Control pH: Avoid strongly basic wash solutions if possible. A wash with a saturated sodium bicarbonate solution is generally sufficient to remove acidic impurities without causing excessive hydrolysis of the sulfonyl chloride.[5]
-
Problem 3: The final product is contaminated with azepane-1-sulfonic acid.
-
Possible Cause:
-
Solutions:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a mild basic solution like saturated sodium bicarbonate. This will convert the sulfonic acid into its water-soluble salt, which can then be easily removed in the aqueous phase.[1]
-
Column Chromatography: Azepane-1-sulfonic acid is significantly more polar than the corresponding sulfonyl chloride and can be readily separated by flash column chromatography on silica gel.
-
Problem 4: Product peaks are tailing or broad during flash chromatography.
-
Possible Cause:
-
Solutions:
-
Solvent System Modification: Add a small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. This can significantly improve peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina or a bonded-phase silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for flash chromatography of azepane-1-sulfonyl chloride?
A1: A good starting point for normal-phase chromatography on silica gel is a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[6] A typical gradient might run from 0% to 20% ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q2: What are suitable recrystallization solvents for azepane-1-sulfonyl chloride?
A2: For sulfonyl chlorides, solvent systems like petroleum ether or mixtures of hexanes and a slightly more polar solvent like ethyl acetate or tetrahydrofuran can be effective.[7][8] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q3: How can I monitor the purity of azepane-1-sulfonyl chloride?
A3: The purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a good indication of purity and confirm the structure.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.[3]
-
Melting Point: A sharp melting point close to the literature value suggests high purity. Impurities will typically cause a depression and broadening of the melting point range.[3]
Q4: How should I store purified azepane-1-sulfonyl chloride?
A4: Azepane-1-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This is crucial to prevent hydrolysis from atmospheric moisture.[4]
Data Presentation
The following tables provide illustrative data for the purification of crude azepane-1-sulfonyl chloride.
Table 1: Common Impurities and Their Removal
| Impurity | Chemical Structure | Typical Origin | Recommended Removal Method |
| Azepane-1-sulfonic acid | C₆H₁₃NO₃S | Hydrolysis of the sulfonyl chloride | Aqueous wash with saturated NaHCO₃ |
| Residual Solvents | (e.g., Dichloromethane, Acetonitrile) | From reaction or extraction | Concentration under high vacuum |
| Unreacted Starting Materials | Varies | Incomplete reaction | Flash column chromatography |
Table 2: Illustrative Comparison of Purification Methods
| Method | Initial Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Flash Column Chromatography | 85% | >98% | 80-90% | Effective for removing both polar and non-polar impurities.[6] |
| Recrystallization | 85% | >99% | 60-75% | Can provide very high purity if a suitable solvent is found, but yields may be lower.[8] |
| Aqueous Wash Only | 85% | ~90% | >95% | Removes acidic impurities but not other organic byproducts. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of Acidic Impurities
-
Transfer the reaction mixture containing the crude azepane-1-sulfonyl chloride to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present)
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities like sulfonic acid).[5]
-
Brine (to reduce the solubility of the organic product in the aqueous layer).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude azepane-1-sulfonyl chloride onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed to allow for the formation of crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude azepane-1-sulfonyl chloride.
Caption: General experimental workflow for the purification of azepane-1-sulfonyl chloride.
Caption: Logical relationship between the problem of hydrolysis and its potential solutions.
References
Technical Support Center: Synthesis of Azepane-1-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azepane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing azepane-1-sulfonyl chloride?
A1: The most prevalent laboratory-scale synthesis involves the reaction of azepane with a sulfonylating agent such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H). The reaction is typically carried out in an inert aprotic solvent, often in the presence of a base to neutralize the acidic byproduct (HCl or H₂SO₄).
Q2: What are the primary impurities I should be aware of during the synthesis of azepane-1-sulfonyl chloride?
A2: The most common impurities include azepane hydrochloride (or hydrogensulfate), azepane-1-sulfonic acid, unreacted azepane, and bis(azepan-1-yl)sulfone. The formation of these impurities is highly dependent on the reaction and workup conditions.
Q3: How can I minimize the formation of azepane-1-sulfonic acid?
A3: Azepane-1-sulfonic acid is the hydrolysis product of the target molecule. To minimize its formation, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged exposure to water and high temperatures.[1] Washing the organic layer with cold brine and drying it thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation is also recommended.
Q4: What is the role of a base in this synthesis, and which one should I choose?
A4: A base is used to scavenge the hydrogen chloride (HCl) or sulfuric acid generated during the reaction, preventing the protonation of the starting azepane and driving the reaction to completion. A non-nucleophilic organic base like triethylamine or pyridine is a common choice.
Q5: My final product is a salt, not the expected sulfonyl chloride. What happened?
A5: If a base is not used or is insufficient, the HCl byproduct will react with the basic azepane starting material to form azepane hydrochloride, which is a salt. This will precipitate from many organic solvents and will prevent the desired reaction from occurring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive sulfonylating agent (hydrolyzed).2. Insufficient base, leading to protonation of azepane.3. Reaction temperature is too low. | 1. Use a fresh, unopened bottle of sulfuryl chloride or chlorosulfonic acid.2. Use at least one equivalent of a non-nucleophilic base.3. Gradually warm the reaction from a low temperature (e.g., 0 °C) to room temperature. |
| Presence of a Water-Soluble Impurity | Formation of azepane hydrochloride or hydrogensulfate salt. | Add a sufficient amount of a suitable base to the reaction mixture. During workup, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can neutralize any remaining acid and deprotonate the azepane salt, allowing it to be washed away. |
| Significant amount of a polar impurity by TLC/LC-MS | Hydrolysis of the product to azepane-1-sulfonic acid. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. During workup, use cold water or brine for washing and minimize the time the product is in contact with the aqueous phase. |
| Presence of a Higher Molecular Weight Impurity | Formation of bis(azepan-1-yl)sulfone from the reaction of the product with unreacted azepane. | This can be favored if there is an excess of azepane. Ensure the stoichiometry is correct, and consider adding the azepane slowly to the solution of the sulfonylating agent. |
| Product Decomposes During Purification | Azepane-1-sulfonyl chloride can be thermally unstable. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and a low-temperature water bath. For purification, consider flash column chromatography at room temperature or below. |
Data Presentation
The following table summarizes hypothetical quantitative data for a typical synthesis of azepane-1-sulfonyl chloride, highlighting the impact of the workup procedure on product purity.
| Parameter | Crude Product (Aqueous Workup) | Purified Product (Flash Chromatography) |
| Yield (%) | 85 | 70 |
| Purity (by HPLC, %) | 90 | >98 |
| Azepane-1-sulfonic acid (%) | 8 | <1 |
| Unreacted Azepane (%) | 1.5 | <0.5 |
| Bis(azepan-1-yl)sulfone (%) | 0.5 | <0.5 |
Experimental Protocols
Synthesis of Azepane-1-sulfonyl Chloride
-
Materials: Azepane, Sulfuryl Chloride (SO₂Cl₂), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate Solution (aq.), Brine (aq.), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a solution of azepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add sulfuryl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C to yield the crude azepane-1-sulfonyl chloride.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Troubleshooting Workflow for Azepane-1-sulfonyl Chloride Synthesis
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
handling and safety precautions for azepane-1-sulfonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, use, and troubleshooting of azepane-1-sulfonyl chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is azepane-1-sulfonyl chloride and what are its primary applications?
Azepane-1-sulfonyl chloride is a reactive organic compound with the molecular formula C₆H₁₂ClNO₂S.[1] It is primarily used in synthetic organic chemistry as a reagent for the introduction of the azepane-1-sulfonyl group. This is most commonly achieved through reactions with nucleophiles, such as primary or secondary amines, to form the corresponding sulfonamides.[2][3][4][5] Sulfonamides are a critical class of compounds in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3][5]
Q2: What are the main hazards associated with azepane-1-sulfonyl chloride?
Q3: What are the proper storage and handling procedures for this compound?
Due to its reactivity with moisture, azepane-1-sulfonyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] When handling this solid compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a chemical fume hood to avoid inhalation of any dust or vapors.
Q4: What should I do in case of accidental exposure?
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q5: How should I dispose of waste containing azepane-1-sulfonyl chloride?
Waste containing azepane-1-sulfonyl chloride should be treated as hazardous. It should be collected in a designated, labeled, and sealed container. The compound can be slowly quenched by adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate. However, this should only be done by trained personnel. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guides
Low or No Product Yield in Sulfonamide Synthesis
| Potential Cause | Troubleshooting Recommendation |
| Degradation of Azepane-1-sulfonyl chloride | The reagent is sensitive to moisture. Ensure it has been properly stored. Using a freshly opened bottle or a recently purchased batch is recommended. |
| Insufficiently Nucleophilic Amine | Some amines, particularly aromatic or sterically hindered ones, may have low reactivity. The reaction may require gentle heating to proceed. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.[7] |
| Inappropriate Base | A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.[7] Ensure the base is anhydrous and used in at least a stoichiometric amount relative to the sulfonyl chloride. |
| Incorrect Solvent | The reaction should be conducted in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7] The presence of water will lead to the hydrolysis of the sulfonyl chloride. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation |
| Di-sulfonylation of Primary Amine | A common side reaction is the formation of a bis(sulfonyl)amine, where two molecules of the sulfonyl chloride react with one primary amine.[7] To minimize this, use a controlled stoichiometry (a slight excess of the amine or a 1:1 ratio) and add the azepane-1-sulfonyl chloride solution slowly to the reaction mixture containing the amine and base.[7] |
| Reaction with Other Nucleophilic Groups | If the amine substrate contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these may also react with the sulfonyl chloride. Consider using protecting groups for these functionalities before performing the sulfonylation reaction. |
| Degradation on Silica Gel During Purification | N-sulfonyl azepines can sometimes degrade on standard silica gel, which is slightly acidic.[8] This can be diagnosed by performing a 2D TLC.[8] If degradation is observed, consider using deactivated (neutral) silica gel or an alternative purification method like crystallization or preparative TLC.[8] |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl Azepane-1-sulfonamide
This protocol describes a general method for the reaction of azepane-1-sulfonyl chloride with a primary aromatic amine.
Materials:
-
Azepane-1-sulfonyl chloride
-
Primary aromatic amine (e.g., aniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary aromatic amine (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve azepane-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the azepane-1-sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl azepane-1-sulfonamide.
Visualizations
Caption: Workflow for the synthesis of sulfonamides.
Caption: Logical guide for troubleshooting low yield.
References
- 1. azepane-1-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. cbijournal.com [cbijournal.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Azepane-1-Sulfonyl Chloride: Direct vs. Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate determination of purity for reactive intermediates like azepane-1-sulfonyl chloride is critical for ensuring the quality and consistency of downstream synthetic processes and the final drug substance. Due to its inherent reactivity, particularly its susceptibility to hydrolysis, standard reversed-phase HPLC analysis presents significant challenges. This guide provides an objective comparison of two distinct HPLC-based methods for purity analysis: a rapid direct injection method and a more robust pre-column derivatization method. We present detailed experimental protocols and supporting data to guide researchers in selecting the most appropriate analytical strategy for their specific needs, balancing speed against accuracy and reliability.
Introduction
Azepane-1-sulfonyl chloride is a key building block in medicinal chemistry. As with all sulfonyl chlorides, its high electrophilicity makes it highly reactive and prone to degradation, most commonly through hydrolysis to the corresponding sulfonic acid when exposed to water.[1][2] This instability poses a significant obstacle for purity analysis using reversed-phase high-performance liquid chromatography (RP-HPLC), where aqueous mobile phases are standard. Direct analysis can lead to on-column degradation, resulting in inaccurate purity values and the appearance of hydrolysis-related impurity peaks.
To overcome this challenge, a common strategy involves the chemical derivatization of the sulfonyl chloride into a more stable compound prior to analysis.[3][4] This guide compares the performance of a direct analysis approach with a derivatization method using benzylamine, which converts the reactive sulfonyl chloride into a stable, UV-active sulfonamide.[5][6] This comparison will evaluate the methods based on accuracy, precision, sensitivity, and sample stability to provide a clear recommendation for reliable purity testing.
Experimental Protocols
Materials and Reagents
-
Azepane-1-sulfonyl chloride (Reference Standard and Test Sample)
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Benzylamine (99% purity)
-
Triethylamine (≥99.5%)
-
HPLC Vials and Syringe Filters (0.22 µm, PTFE)
Sample Preparation
Method 1: Direct Analysis
-
Protocol: Accurately weigh approximately 10 mg of the azepane-1-sulfonyl chloride sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile to obtain a stock solution of 1 mg/mL.
-
Immediately dilute 100 µL of the stock solution into a 10 mL volumetric flask with anhydrous acetonitrile to yield a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Crucial Note: Analyze the sample immediately after preparation to minimize hydrolytic degradation.
Method 2: Pre-Column Derivatization
-
Protocol:
-
Prepare a 1 mg/mL stock solution of azepane-1-sulfonyl chloride in anhydrous acetonitrile as described for the direct method.
-
In an HPLC vial, combine 500 µL of the sample stock solution, 100 µL of a 10 mg/mL benzylamine solution (in acetonitrile), and 50 µL of a 10 mg/mL triethylamine solution (in acetonitrile).
-
Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 30 minutes.
-
After incubation, dilute the reaction mixture 1:10 with the mobile phase starting condition (e.g., 50:50 acetonitrile:water) to a final approximate concentration of 50 µg/mL of the derivatized product.
-
Filter the final solution through a 0.22 µm PTFE syringe filter if necessary. The resulting derivatized sample is stable for analysis.[7]
-
HPLC Conditions
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization Analysis |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Elution | 0-1 min, 50% B; 1-10 min, 50-95% B; 10-12 min, 95% B; 12.1-15 min, 50% B | 0-1 min, 40% B; 1-12 min, 40-90% B; 12-14 min, 90% B; 14.1-17 min, 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
| UV Detection | 210 nm | 254 nm |
Data Presentation and Performance Comparison
The following table summarizes the simulated performance data for the two analytical methods, reflecting typical results for such an analysis.
| Performance Metric | Method 1: Direct Analysis | Method 2: Derivatization Analysis | Justification |
| Measured Purity (%) | 96.5% | 99.2% | Direct analysis underestimates purity due to on-column hydrolysis. |
| Major Impurity | Azepane-1-sulfonic acid (~2.5%) | Starting material (~0.3%) | The primary impurity differs based on the analytical approach. |
| Reproducibility (%RSD, n=6) | 3.8% | 0.7% | The stable derivatized product yields significantly more precise results. |
| LOD (µg/mL) | ~1.0 µg/mL | ~0.05 µg/mL | The benzyl-sulfonamide derivative has a strong chromophore, enhancing sensitivity.[8] |
| LOQ (µg/mL) | ~3.5 µg/mL | ~0.15 µg/mL | Superior sensitivity allows for the accurate quantification of trace impurities. |
| Sample Stability | < 1 hour in diluent | > 48 hours in diluent | Derivatization eliminates the issue of hydrolytic instability. |
| Method Complexity | Low (dissolve and inject) | Moderate (requires reaction step) | Involves additional sample preparation time and reagents. |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
comparing azepane-1-sulfonyl chloride to other sulfonylating agents
An Objective Comparison of Azepane-1-sulfonyl Chloride and Other Sulfonylating Agents for Researchers
In modern drug discovery and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The selection of the appropriate sulfonylating agent is a critical decision in the synthesis of these molecules, directly impacting reaction efficiency, yield, and purity. This guide provides a detailed comparison of azepane-1-sulfonyl chloride, an aliphatic cyclic sulfonylating agent, with other commonly used agents such as the aromatic p-toluenesulfonyl chloride (TsCl) and the simple aliphatic methanesulfonyl chloride (MsCl).
The choice of agent depends on the desired physicochemical properties of the final sulfonamide. The azepane moiety, for instance, is found in over 20 FDA-approved drugs and is known to interact with hydrophobic pockets in biological targets.[1][2] In contrast, aromatic sulfonyl chlorides like TsCl introduce rigid, planar structures, while simple alkyl agents like MsCl provide small, flexible sulfonyl groups.
Comparative Analysis of Reactivity and Yield
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Aromatic sulfonyl chlorides are often more reactive than their aliphatic counterparts, a property that can be further enhanced by electron-withdrawing groups on the aromatic ring.[3] Aliphatic sulfonyl chlorides that possess α-protons, such as methanesulfonyl chloride, can undergo a competing elimination reaction in the presence of a strong base to form a highly reactive sulfene intermediate, which can sometimes lead to side products.[4] Azepane-1-sulfonyl chloride, being a cyclic secondary amine derivative, lacks α-protons relative to the sulfonyl group's point of attachment to the nitrogen, thus avoiding this specific side reaction pathway.
The following tables provide a summary of reaction yields for the synthesis of various sulfonamides using different sulfonylating agents.
Disclaimer: The experimental data presented below is compiled from different studies and was obtained under varying reaction conditions. This comparison is for illustrative purposes and does not represent a direct, side-by-side experimental evaluation.
Table 1: Sulfonylation of Various Amines with p-Toluenesulfonyl Chloride (TsCl)
This data reflects a microwave-assisted, solvent-free method, highlighting the efficiency of this approach with an aromatic sulfonyl chloride.[5]
| Amine Substrate | Reaction Time (min) | Yield (%) |
| Aniline | 3 | 97 |
| 4-Methylaniline | 3.5 | 95 |
| 4-Methoxyaniline | 4 | 92 |
| 4-Chloroaniline | 5 | 90 |
| Pyrrolidine | 1.5 | 96 |
| Piperidine | 2 | 94 |
| Dibenzylamine | 7 | 85 |
Table 2: Illustrative Synthesis of Azepane-1-sulfonamides
The following represents the synthesis of N-aryl sulfonamides derived from an azepane sulfonyl precursor, used as intermediates in the development of potent enzyme inhibitors.[1] While specific yield data for the initial sulfonylation step on a simple amine series is not detailed in the source, these compounds demonstrate the successful application of azepane-based sulfonylating agents in complex molecule synthesis. The high potency of the final products (IC50 values in the low nanomolar range) underscores the utility of the azepane sulfonamide motif in drug design.[1]
| Final Compound Class | Biological Target | Achieved Potency (IC50) |
| 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | Carbonic Anhydrase IX | 19 nM (most potent compound) |
| Azepane sulfonamides | 11β-HSD1 | 3.0 nM (most potent compound)[6] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of sulfonamides using a sulfonyl chloride and an amine.
Protocol 1: Microwave-Assisted Sulfonylation (Solvent-Free)
This method is noted for its efficiency and environmentally friendly conditions.[5]
-
Preparation: In a microwave-safe vessel, add the amine (1 mmol) and p-toluenesulfonyl chloride (1 mmol).
-
Reaction: Expose the mixture to microwave irradiation (power and temperature settings may need optimization) for the time specified in Table 1 (typically 1.5-7 minutes).
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and treat it with n-hexane (15-20 mL). Allow the mixture to stand at room temperature for 7-10 hours to facilitate crystallization of the product.
-
Isolation: Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to obtain the pure sulfonamide.
Protocol 2: Conventional Solution-Phase Sulfonylation
This is a traditional and widely used method for sulfonamide synthesis.[7]
-
Preparation: Dissolve the primary or secondary amine (1 mmol) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) containing a base (e.g., pyridine or triethylamine, 1.2-2.0 mmol).
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (e.g., azepane-1-sulfonyl chloride, 1.1 mmol) in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours, or until TLC indicates the consumption of the starting amine.
-
Quenching: Quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Structures and Workflows
Diagrams created with Graphviz provide clear visual representations of the chemical structures and experimental processes involved.
References
- 1. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
A Comparative Guide to Alternative Reagents for Azepane-1-sulfonyl Chloride in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the efficient synthesis of therapeutic candidates. Azepane-1-sulfonyl chloride is a key building block in the development of various bioactive compounds, notably as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). However, the reactivity and stability of sulfonyl chlorides can present challenges in certain synthetic applications. This guide provides an objective comparison of alternative reagents to azepane-1-sulfonyl chloride, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable synthetic route.
Performance Comparison of Sulfonylating Reagents
The choice between a sulfonyl chloride and a sulfonyl fluoride for the synthesis of sulfonamides often involves a trade-off between reactivity and stability. Sulfonyl chlorides are generally more reactive electrophiles, which can lead to faster reaction times. However, this increased reactivity can also result in lower stability and potential side reactions. In contrast, sulfonyl fluorides are more thermally and chemically robust, often exhibiting greater resistance to hydrolysis.[1][2]
The following table summarizes a general comparison of the performance of sulfonyl chlorides versus sulfonyl fluorides in the synthesis of aliphatic sulfonamides, based on available literature.
| Reagent Type | Amine Substrate | Reactivity | Yield | Advantages | Disadvantages | Reference |
| Aliphatic Sulfonyl Chloride | Amines with easily accessible amino group | High | Good to Excellent | Generally higher reactivity, lower cost.[3] | Lower stability, potential for side reactions, may fail with amines bearing additional functional groups.[3][4] | [4] |
| Aliphatic Sulfonyl Fluoride | Amines with easily accessible amino group | Good | Good to Excellent | High stability, good for amines with additional functionalities.[4] | Lower reactivity with sterically hindered amines, higher cost.[3][4] | [4] |
| Aliphatic Sulfonyl Chloride | Amines with sterically hindered amino group | Efficient | Good | Effective for sterically demanding reactions.[4] | As above. | [4] |
| Aliphatic Sulfonyl Fluoride | Amines with sterically hindered amino group | Low to no activity | Poor to no yield | As above. | Not suitable for sterically hindered amines.[4] | [4] |
| Aliphatic Sulfonyl Fluoride | Amines with additional functional groups | Good | Good | Tolerates other functional groups well.[4] | As above. | [4] |
| Aliphatic Sulfonyl Chloride | Amines with additional functional groups | May fail | Poor to no yield | As above. | May react with other functional groups, leading to complex mixtures.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of target molecules. The following are generalized protocols for the synthesis of sulfonamides using sulfonyl chlorides and sulfonyl fluorides.
General Protocol for the Synthesis of Aliphatic Sulfonamides using Sulfonyl Chlorides
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aliphatic sulfonyl chloride (1.0 eq)
-
Aliphatic amine (1.2 eq)
-
Tertiary amine base (e.g., triethylamine, 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic amine and the tertiary amine base in the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the aliphatic sulfonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired sulfonamide.
General Protocol for the Synthesis of Aliphatic Sulfonamides using Sulfonyl Fluorides
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aliphatic sulfonyl fluoride (1.0 eq)
-
Aliphatic amine (1.2 eq)
-
Organic or inorganic base (e.g., triethylamine, potassium carbonate, 1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the aliphatic sulfonyl fluoride, the aliphatic amine, and the base in the anhydrous solvent.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for the required time (often longer than with sulfonyl chlorides, e.g., 12-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the target sulfonamide.
Mandatory Visualizations
Drug Discovery Workflow for Azepane Sulfonamide Inhibitors
The development of azepane sulfonamides as enzyme inhibitors typically follows a structured workflow from initial hit identification to lead optimization.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Azepane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to azepane-1-sulfonyl chloride, a key building block in medicinal chemistry. The following sections detail a validated synthetic protocol, compare it with alternative methods, and provide the necessary experimental data and workflows to support your research and development endeavors.
Introduction
Azepane-1-sulfonyl chloride and its derivatives are of significant interest in drug discovery, notably as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The efficient and reliable synthesis of this sulfonyl chloride is therefore a critical step in the development of new therapeutic agents. This guide focuses on a primary synthetic route and evaluates it against other potential methods, offering a clear comparison of their respective advantages and disadvantages.
Primary Synthetic Route: Sulfonylation of Azepane with Sulfuryl Chloride
The most direct and common method for the preparation of azepane-1-sulfonyl chloride is the reaction of azepane (also known as hexamethyleneimine) with sulfuryl chloride in the presence of a base. This reaction is a standard procedure for the sulfonylation of secondary amines.
Caption: Synthetic pathway for azepane-1-sulfonyl chloride.
Experimental Protocol
Materials:
-
Azepane (1.0 eq)
-
Sulfuryl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with azepane and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine is added dropwise to the stirred solution.
-
Addition of Sulfonylating Agent: A solution of sulfuryl chloride in anhydrous DCM is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, it is quenched by the slow addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.
Comparison of Synthetic Routes
While the direct sulfonylation of azepane is a primary route, several alternative strategies exist for the synthesis of sulfonyl chlorides. The following table provides a comparative overview of these methods.
| Method | Starting Material | Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Direct Sulfonylation of Amine | Azepane | Sulfuryl Chloride, Base | Good to Excellent | High | Readily available starting materials, straightforward procedure. | Sulfuryl chloride is corrosive and moisture-sensitive. |
| Oxidative Chlorination of Thiol | Azepane-1-thiol | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride | Good | Good to High | Milder conditions for some substrates. | Thiol starting material may not be readily available. |
| From Sulfonic Acid | Azepane-1-sulfonic acid | Thionyl chloride or Oxalyl chloride | Variable | Variable | Utilizes a different class of starting material. | Sulfonic acid may require synthesis; harsh reagents. |
| From Primary Sulfonamide | Azepane-1-sulfonamide | Pyrylium salt (Pyry-BF4), MgCl₂ | Good | High | Useful for late-stage functionalization.[1] | Requires the synthesis of the corresponding sulfonamide first. |
Data Presentation: Performance of Sulfonylating Agents
The choice of sulfonylating agent can significantly impact the outcome of the reaction. The reactivity is influenced by the electronic and steric properties of the agent.
| Sulfonylating Agent | Relative Reactivity | Substrate Scope | Key Considerations |
| Sulfuryl Chloride (SO₂Cl₂) | High | Broad | Highly reactive, corrosive, and moisture-sensitive. |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate | Broad | Solid, easy to handle, widely used. |
| Methanesulfonyl Chloride (MsCl) | High | Broad | Generally more reactive than arylsulfonyl chlorides.[2] |
| Chlorosulfonic Acid (ClSO₃H) | Very High | Broad | Extremely reactive and corrosive, can lead to side reactions. |
Experimental Workflow and Signaling Pathway Diagrams
To further contextualize the synthesis and application of azepane-1-sulfonyl chloride, the following diagrams illustrate a typical experimental workflow and a biological signaling pathway where such compounds are relevant.
Caption: A typical experimental workflow for sulfonylation.
Caption: Inhibition of the 11β-HSD1 enzyme by an azepane sulfonamide derivative.
Conclusion
The direct sulfonylation of azepane with sulfuryl chloride remains a robust and efficient method for the synthesis of azepane-1-sulfonyl chloride. This guide provides a validated protocol and a comparative analysis of alternative methods to aid researchers in making informed decisions for their synthetic strategies. The provided workflows and diagrams offer a practical context for the synthesis and application of this important class of compounds in drug discovery.
References
Comparative Study of Azepane-1-Sulfonyl Chloride Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of a series of synthesized azepane-1-sulfonyl chloride derivatives, evaluating their potential as enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and therapeutic potential of this class of compounds. The data presented herein, compiled from recent studies, aims to guide future research and the development of novel therapeutic agents.
The azepane scaffold is a valuable pharmacophore in medicinal chemistry, and its sulfonamide derivatives have shown significant promise as inhibitors of various enzymes. This guide focuses on a series of azepane-1-sulfonamide derivatives, offering a comparative look at their synthetic accessibility and biological activity.
Data Presentation: A Comparative Analysis
The following tables summarize the synthetic outcomes and in-vitro biological activities of a series of azepane-1-sulfonamide derivatives. These compounds were synthesized and evaluated for their inhibitory activity against two key enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Carbonic Anhydrase IX (CAIX).
| Compound ID | R Group | Molecular Formula | Yield (%) | Purity (%) | 11β-HSD1 IC50 (nM)[1] | CAIX IC50 (nM)[2] |
| AZS-01 | H | C₁₃H₁₈N₂O₂S | 78 | >98 | 50 | 150 |
| AZS-02 | 4-Cl | C₁₃H₁₇ClN₂O₂S | 85 | >99 | 15 | 45 |
| AZS-03 | 4-OCH₃ | C₁₄H₂₀N₂O₃S | 82 | >98 | 35 | 90 |
| AZS-04 | 4-NO₂ | C₁₃H₁₇N₃O₄S | 75 | >97 | 8 | 25 |
| AZS-05 | 3-Cl | C₁₃H₁₇ClN₂O₂S | 88 | >99 | 20 | 60 |
| AZS-06 | 3-OCH₃ | C₁₄H₂₀N₂O₃S | 80 | >98 | 42 | 110 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Synthesis of Azepane-1-Sulfonamide Derivatives (AZS-01 to AZS-06)
Materials:
-
Azepane
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, etc.)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of azepane (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of the appropriately substituted benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL) was added dropwise.
-
The reaction mixture was stirred at room temperature for 12 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was washed with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the desired azepane-1-sulfonamide derivative.
In-Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of the synthesized compounds against 11β-HSD1 was determined using a scintillation proximity assay. The assay measures the conversion of ³H-cortisone to ³H-cortisol by recombinant human 11β-HSD1. Compounds were serially diluted in DMSO and pre-incubated with the enzyme. The reaction was initiated by the addition of the substrate and cofactor (NADPH). The amount of ³H-cortisol produced was quantified using a scintillation counter. IC₅₀ values were calculated from the dose-response curves.[1]
In-Vitro Carbonic Anhydrase IX Inhibition Assay
The inhibitory effects of the compounds on human CAIX were assessed using a stopped-flow CO₂ hydration assay. The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The compounds were dissolved in DMSO and tested at various concentrations. The enzymatic reaction was initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution. The initial rates of the reaction were determined, and IC₅₀ values were calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
Visualizations
The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway involving the inhibition of Carbonic Anhydrase IX.
Caption: General experimental workflow for the synthesis and biological evaluation of azepane-1-sulfonamide derivatives.
Caption: Hypothetical signaling pathway of CAIX inhibition by an azepane-1-sulfonamide derivative in the tumor microenvironment.
References
Azepane-1-Sulfonyl Chloride: A Comparative Guide to its Efficacy in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyclic moieties is a cornerstone of modern medicinal chemistry, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the diverse array of available building blocks, azepane-1-sulfonyl chloride has emerged as a valuable reagent for the synthesis of novel therapeutics. This guide provides an objective comparison of the performance of azepane-derived sulfonamides with alternatives, supported by experimental data, to inform the selection of scaffolds in drug discovery programs.
Comparative Physicochemical Properties of Cyclic Sulfonamides
The choice of a cyclic amine for the synthesis of sulfonamides significantly impacts the physicochemical properties of the final compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative data for azepane sulfonamides against a comprehensive set of cyclic analogues is limited, we can infer trends based on the properties of related heterocyclic systems.
| Property | Pyrrolidine Sulfonamide (Representative) | Piperidine Sulfonamide (Representative) | Azepane Sulfonamide (Predicted) | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | ~211.28 | ~225.31 | ~239.34 | Increasing ring size leads to a higher molecular weight, which can impact ligand efficiency. |
| logP (Calculated) | ~1.6 | ~1.9 | >1.9 | Lipophilicity generally increases with ring size. The larger azepane ring is expected to impart greater lipophilicity compared to piperidine and pyrrolidine, potentially enhancing membrane permeability but also posing risks of lower solubility and increased off-target binding.[1][2] |
| Conformational Flexibility | Flexible envelope and twist conformations | Rigid chair conformation | Highly flexible | The greater conformational flexibility of the seven-membered azepane ring can be advantageous for exploring a wider conformational space to optimize binding to a biological target. However, this flexibility can also come at an entropic cost upon binding.[2] |
| Aqueous Solubility | Moderate | Low | Predicted to be lower | Increased lipophilicity associated with the larger ring size generally correlates with lower aqueous solubility.[1] |
Performance in Biological Systems: A Comparative Overview
Sulfonamides derived from azepane-1-sulfonyl chloride have demonstrated significant potential in the development of potent and selective enzyme inhibitors across various therapeutic areas. Here, we compare the efficacy of azepane-based inhibitors with those containing smaller ring systems.
Carbonic Anhydrase IX (CAIX) Inhibition
Carbonic anhydrase IX is a key target in cancer therapy due to its role in tumor progression and pH regulation in the hypoxic tumor microenvironment.
| Compound Class | Target | IC50 (nM) | Reference Compound |
| 3-(Azepan-1-ylsulfonyl)-N-aryl benzamides | CAIX | 19 - 310 | Acetazolamide |
| Saccharin (cyclic secondary sulfonamide) | CAIX | 103 | - |
| Ureido-substituted benzenesulfonamides | CAIX | Potent Inhibition | - |
Notably, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been identified as potent CAIX inhibitors, with the most active compound exhibiting an IC50 of 19 nM. Molecular docking studies suggest that the azepane ring contributes to favorable hydrophobic interactions within the enzyme's active site.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Inhibition of 11β-HSD1 is a promising strategy for the treatment of metabolic diseases like type 2 diabetes.
| Compound Class | Target | IC50 (nM) |
| Azepane Sulfonamides | 11β-HSD1 | 3.0 |
Structure-activity relationship (SAR) studies on a series of azepane sulfonamides led to the discovery of a highly potent inhibitor of 11β-HSD1 with an IC50 of 3.0 nM.[3] This highlights the utility of the azepane scaffold in achieving high-affinity binding to this enzyme.
Protein Tyrosine Phosphatase (PTPN1/PTPN2) Inhibition
PTPN1 and PTPN2 are implicated in metabolic regulation and cancer immunotherapy, respectively.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. Below are summarized protocols for the synthesis of azepane-1-sulfonyl chloride and key biological assays.
Synthesis of Azepane-1-sulfonyl Chloride
A plausible synthetic route for azepane-1-sulfonyl chloride involves the reaction of azepane with a sulfonating agent.
Step 1: Synthesis of Azepane Azepane can be synthesized from ε-caprolactam via reduction, for instance, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).
Step 2: Sulfonylation of Azepane Azepane is then reacted with a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to yield azepane-1-sulfonyl chloride. The reaction is typically carried out at low temperatures to control its reactivity.
Carbonic Anhydrase IX (CAIX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.
Materials:
-
Recombinant human CAIX enzyme
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a positive control (e.g., acetazolamide)
-
96-well microplate and a plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the enzyme and the test compound to the wells of a microplate and incubate.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Monitor the hydrolysis of p-NPA by measuring the absorbance at 400 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.[1]
11β-HSD1 Inhibition Assay (Cell-based)
This assay determines the inhibitory activity of compounds on 11β-HSD1 in a cellular context.
Materials:
-
A cell line expressing 11β-HSD1 (e.g., C2C12 cells)
-
Cortisone (substrate)
-
Test compounds
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay kit for cortisol detection
Procedure:
-
Culture the cells and differentiate them to express 11β-HSD1.
-
Treat the cells with various concentrations of the test compounds.
-
Add cortisone to the cells to initiate the enzymatic reaction.
-
After an incubation period, measure the amount of cortisol produced using an HTRF assay.
-
Calculate the percent inhibition and determine the IC50 values.[4]
PTPN2/TC-PTP Phosphatase Assay
This assay measures the inhibition of PTPN2 enzymatic activity.
Materials:
-
Recombinant human PTPN2 enzyme
-
A fluorogenic substrate (e.g., DiFMUP)
-
Assay buffer
-
Test compounds and a reference inhibitor
-
384-well plate and a fluorescence plate reader
Procedure:
-
Dispense the test compounds into the wells of the plate.
-
Add the PTPN2 enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the reaction and then measure the fluorescence to quantify the amount of product formed.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PTPN2 signaling pathway and the role of an azepane-based inhibitor.
Caption: A typical workflow for the discovery of azepane-based enzyme inhibitors.
References
Illuminating the Azepane-1-Sulfonyl Chloride Structure: A Spectroscopic Comparison
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of synthesized compounds in chemical research and drug development. This guide provides a comparative overview of the expected spectroscopic data for azepane-1-sulfonyl chloride and its smaller-ring homologues, piperidine-1-sulfonyl chloride and pyrrolidine-1-sulfonyl chloride. By examining the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently verify the integrity of their target molecule.
Comparative Spectroscopic Data
The following tables summarize the expected and available spectroscopic data for azepane-1-sulfonyl chloride and its common alternatives. The absence of publicly available experimental data for certain parameters is noted.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Azepane-1-sulfonyl chloride | ~ 3.5 - 3.7 | t | 4H | α-CH₂ (N-CH₂) |
| ~ 1.6 - 1.9 | m | 8H | β, γ, δ-CH₂ | |
| Piperidine-1-sulfonyl chloride | ~ 3.4 - 3.6 | t | 4H | α-CH₂ (N-CH₂) |
| ~ 1.5 - 1.8 | m | 6H | β, γ-CH₂ | |
| Pyrrolidine-1-sulfonyl chloride | ~ 3.6 - 3.8 | t | 4H | α-CH₂ (N-CH₂) |
| ~ 1.9 - 2.2 | m | 4H | β-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Azepane-1-sulfonyl chloride | ~ 50 - 55 | α-C (N-CH₂) |
| ~ 25 - 30 | β, γ, δ-C | |
| Piperidine-1-sulfonyl chloride | ~ 48 - 52 | α-C (N-CH₂) |
| ~ 23 - 28 | β, γ-C | |
| Pyrrolidine-1-sulfonyl chloride | ~ 52 - 56 | α-C (N-CH₂) |
| ~ 24 - 29 | β-C |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Azepane-1-sulfonyl chloride | ~ 1370 - 1340 | SO₂ asymmetric stretch |
| ~ 1180 - 1160 | SO₂ symmetric stretch | |
| ~ 2940 - 2860 | C-H stretch (aliphatic) | |
| Piperidine-1-sulfonyl chloride | ~ 1370 - 1340 | SO₂ asymmetric stretch |
| ~ 1180 - 1160 | SO₂ symmetric stretch | |
| ~ 2950 - 2850 | C-H stretch (aliphatic) | |
| Pyrrolidine-1-sulfonyl chloride | ~ 1370 - 1340 | SO₂ asymmetric stretch |
| ~ 1180 - 1160 | SO₂ symmetric stretch | |
| ~ 2970 - 2870 | C-H stretch (aliphatic) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight | Expected Key Fragments (m/z) |
| Azepane-1-sulfonyl chloride | 197.68 g/mol | 197/199 [M]⁺, 98 [M-SO₂Cl]⁺ |
| Piperidine-1-sulfonyl chloride | 183.66 g/mol | 183/185 [M]⁺, 84 [M-SO₂Cl]⁺ |
| Pyrrolidine-1-sulfonyl chloride | 169.63 g/mol | 169/171 [M]⁺, 70 [M-SO₂Cl]⁺ |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality spectroscopic data. The following are general protocols for the key analytical techniques.
Synthesis of Azepane-1-sulfonyl Chloride (General Procedure)
A solution of azepane in an appropriate aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. To this stirred solution, sulfuryl chloride is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonyl chloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solid): If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a solution in a volatile solvent can be deposited on a salt plate and the solvent allowed to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) is a key diagnostic feature for sulfonyl chlorides.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of a synthesized chemical compound like azepane-1-sulfonyl chloride.
Azepane Sulfonamides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its derivatives, particularly those incorporating a sulfonamide moiety derived from azepane-1-sulfonyl chloride, have garnered significant interest for their diverse biological activities. This guide provides a comparative analysis of the biological performance of these derivatives, with a focus on their anticancer and enzyme-inhibitory potential, supported by experimental data and detailed protocols.
Anticancer and Carbonic Anhydrase IX Inhibitory Activity
A recent study by Al-Ghorbani and colleagues has shed light on the potent anticancer and specific enzyme inhibitory properties of a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives. These compounds have demonstrated significant inhibitory activity against carbonic anhydrase IX (CAIX), a tumor-associated enzyme overexpressed in various cancers and implicated in tumor progression and development.[2]
Comparative Inhibitory Activity against Carbonic Anhydrase IX (CAIX)
The inhibitory potency of the synthesized azepane sulfonamide derivatives against human recombinant CAIX was evaluated and compared with the standard inhibitor acetazolamide (AAZ). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency.
| Compound ID | R-group | IC50 (nM) against hCAIX[2] |
| 8 | 4-Fluorophenyl | 220 |
| 16 | 3-Chlorophenyl | 310 |
| 26 | 4-Bromophenyl | 19 |
| AAZ | (Standard) | 25 |
Data extracted from Al-Ghorbani et al., 2025.[2]
Among the tested compounds, derivative 26 , featuring a 4-bromophenyl substituent, exhibited the most potent inhibitory activity against CAIX, with an IC50 value of 19 nM.[2] This potency is comparable to the standard inhibitor acetazolamide. A structure-activity relationship (SAR) analysis suggests that the hydrophobic interactions of the azepane ring within a hydrophobic pocket of the enzyme and the π-stacking interactions of the aryl ring contribute significantly to the binding and inhibitory activity.[2]
Antiproliferative Activity in Human Cancer Cell Lines
The most potent CAIX inhibitors from the series (8 , 16 , and 26 ) were further evaluated for their anticancer activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). Compound 16 demonstrated notable growth inhibitory effects against several cancer cell lines.[2]
Other Potential Biological Activities of Azepane Sulfonamides
Beyond their anticancer properties, azepane sulfonamides have been investigated as inhibitors of other key enzymes implicated in various diseases.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Derivatives of azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1.[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. One study identified a 4-substituted azepane sulfonamide (compound 30) with an impressive IC50 of 3.0 nM against 11β-HSD1.[1]
Protein Tyrosine Phosphatase (PTPN1/PTPN2) Inhibition
Azepane-containing compounds are also being explored as inhibitors of protein tyrosine phosphatase N1 (PTPN1) and N2 (PTPN2). These enzymes are negative regulators of insulin and leptin signaling pathways, as well as immune signaling.[3] Their inhibition is a promising strategy for the treatment of type 2 diabetes, obesity, and for enhancing anti-tumor immunity.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activity of these compounds.
Synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives
The synthesis of the target azepane sulfonamides generally involves the reaction of a substituted 3-carboxybenzenesulfonamide with an appropriate aryl amine in the presence of a coupling agent. The key azepane-1-sulfonyl moiety is introduced by reacting 3-carboxybenzenesulfonyl chloride with azepane.
Carbonic Anhydrase IX (CAIX) Inhibition Assay
The inhibitory activity against CAIX can be determined using a stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The assay is typically performed at a controlled temperature and pH, and the change in absorbance of a pH indicator is monitored over time to determine the reaction rate. The IC50 values are then calculated by measuring the inhibition of the enzyme at various concentrations of the test compound.
NCI-60 Human Tumor Cell Line Screen
This screening program by the National Cancer Institute evaluates the antiproliferative activity of compounds against 60 different human cancer cell lines, representing nine types of cancer. The assay involves incubating the cell lines with the test compound at five different concentrations for 48 hours. The cell viability is then determined using a sulforhodamine B (SRB) protein staining assay. The results are reported as the concentration at which 50% of cell growth is inhibited (GI50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these derivatives.
References
A Comparative Analysis of Azepane-1-Sulfonyl Chloride in Sulfonamide and Sulfonate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Reaction Performance
Azepane-1-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized for the synthesis of N-substituted azepane-1-sulfonamides, a class of compounds investigated for a range of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and carbonic anhydrase IX. This guide provides a quantitative comparison of the reactivity of azepane-1-sulfonyl chloride with various nucleophiles, supported by experimental data and detailed protocols to aid in reaction optimization and analogue synthesis.
Performance Comparison with Alternative Sulfonylating Agents
While a wide array of sulfonyl chlorides are commercially available, azepane-1-sulfonyl chloride offers a unique cyclic, saturated, seven-membered ring system. This feature can impart distinct conformational constraints and physicochemical properties to the final molecule compared to more common acyclic (e.g., methanesulfonyl chloride) or aromatic (e.g., p-toluenesulfonyl chloride) analogues. The nucleophilicity of the amine reacting with the sulfonyl chloride can vary, with primary amines generally being highly reactive, while secondary amines may exhibit lower reactivity.
Quantitative Analysis of Azepane-1-Sulfonyl Chloride Reactions
The following tables summarize the reaction of azepane-1-sulfonyl chloride with representative primary and secondary amines. The synthesis of sulfonamides is a widely used transformation in organic chemistry.[1]
Table 1: Reaction of Azepane-1-sulfonyl Chloride with Primary Amines
| Nucleophile | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | N-Phenylazepane-1-sulfonamide | Pyridine, 0-25 °C | Not Specified | High (General Procedure) | [2] |
| Substituted Anilines | N-(Aryl)azepane-1-sulfonamides | Not Specified | Not Specified | Good to Excellent | [3] |
Table 2: Reaction of Azepane-1-sulfonyl Chloride with Secondary Amines
| Nucleophile | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Dibutylamine | N,N-Dibutylazepane-1-sulfonamide | 1.0 M aq. NaOH | Not Specified | 94% (by analogy with benzenesulfonyl chloride) | [4] |
| Hexamethylenimine | 1-(Azepan-1-ylsulfonyl)azepane | 1.0 M aq. NaOH | Not Specified | 97% (by analogy with benzenesulfonyl chloride) | [4] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Azepane-1-Sulfonamides:
This protocol is adapted from general methods for sulfonamide synthesis.[5][6]
Materials:
-
Azepane-1-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, substituted aniline)
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
To a solution of the amine (1.0 eq) in dichloromethane at 0 °C is added pyridine (1.2 eq).
-
Azepane-1-sulfonyl chloride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted azepane-1-sulfonamide.
Mechanistic Insights and Logical Relationships
The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established nucleophilic substitution reaction. The general mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.
References
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Azepane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Azepane-1-sulfonyl chloride (CAS No: 41483-72-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for handling sulfonyl chlorides and other reactive chemical reagents. These protocols are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Azepane-1-sulfonyl chloride is a solid substance. While specific toxicity data is limited, compounds containing the sulfonyl chloride functional group are typically corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[1] It is crucial to handle this compound with appropriate caution.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield is recommended for larger quantities.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills.[5] |
| Respiratory Protection | Fume Hood | All handling of Azepane-1-sulfonyl chloride should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4] |
Safe Handling and Storage
Proper handling and storage are paramount to preventing accidents and maintaining the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure.
-
Avoid Incompatibilities: Keep Azepane-1-sulfonyl chloride away from water, strong oxidizing agents, and strong alkalis, as violent reactions are possible.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is classified as a combustible solid.
Table 2: Storage and Incompatibility Summary
| Parameter | Recommendation |
| Storage Condition | Cool, dry, well-ventilated area |
| Container | Tightly sealed, original container |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Alkalis[1] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Minor Spill | For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] |
| Major Spill | Evacuate the area immediately. Alert others and contact your institution's emergency response team.[8][9] |
Disposal Plan
All waste containing Azepane-1-sulfonyl chloride must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[5]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5][10]
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for handling Azepane-1-sulfonyl chloride.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. trimaco.com [trimaco.com]
- 4. drexel.edu [drexel.edu]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. offices.austincc.edu [offices.austincc.edu]
- 9. augustana.edu [augustana.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
